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  • Product: 4-Bromo-5-chlorophthalic acid
  • CAS: 937647-86-4

Core Science & Biosynthesis

Foundational

4-Bromo-5-Chlorophthalic Acid: Structural Dynamics, Synthesis, and Advanced Material Applications

Executive Summary In the landscape of highly functionalized aromatic building blocks, 4-bromo-5-chlorophthalic acid (CAS: 937647-86-4) occupies a critical niche[1][2]. As an asymmetrically di-halogenated dicarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of highly functionalized aromatic building blocks, 4-bromo-5-chlorophthalic acid (CAS: 937647-86-4) occupies a critical niche[1][2]. As an asymmetrically di-halogenated dicarboxylic acid, it provides unique steric and electronic environments that are highly sought after in the development of advanced polymers (such as polyimides), optoelectronic materials (phthalocyanines), and complex active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic methodology, and its downstream applications, designed specifically for research scientists and drug development professionals.

Chemical Identity and Physicochemical Profile

The core utility of 4-bromo-5-chlorophthalic acid stems from the orthogonal reactivity of its substituents. The adjacent bromine and chlorine atoms exert strong electron-withdrawing inductive effects, lowering the pKa of the carboxylic acids compared to unsubstituted phthalic acid. Furthermore, the distinct bond dissociation energies of the C-Br and C-Cl bonds allow for selective cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) at the brominated position[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 4-Bromo-5-chlorophthalic acid
CAS Registry Number 937647-86-4[1]
Molecular Formula C8H4BrClO4[1]
Molecular Weight 279.47 g/mol [1][4]
Purity Standards Typically ≥ 97% to 98%[5]
Melting Point Decomposes at ~300 °C[6]
Topological Polar Surface Area (TPSA) 74.6 Ų (Calculated)[3]
Hydrogen Bond Donors / Acceptors 2 / 4[3]
Rotatable Bonds 2[3]

Validated Synthetic Methodology

The most robust and scalable route to 4-bromo-5-chlorophthalic acid is the exhaustive oxidation of its corresponding ortho-xylene derivative, 1-bromo-2-chloro-4,5-dimethylbenzene (CAS: 500536-40-3)[6][7].

Mechanistic Causality of Reagent Selection
  • Potassium Permanganate (KMnO₄): Chosen as the primary oxidant because it possesses the thermodynamic driving force required to fully oxidize benzylic methyl groups to carboxylic acids without cleaving the robust halogenated aromatic ring[6].

  • Sodium Bisulfite (NaHSO₃) Quench: Unreacted Mn(VII) and precipitated Mn(IV) dioxide (MnO₂) form a thick sludge that traps the product. Adding NaHSO₃ reduces these manganese species, facilitating cleaner filtration and preventing over-oxidation or contamination of the final product[6].

  • Alkaline to Acidic Shift: The reaction is maintained in an alkaline state (using KOH) to keep the newly formed dicarboxylic acid in its highly soluble dipotassium salt form. Subsequent acidification with 12 M HCl protonates the carboxylates, driving the precipitation of the highly insoluble free acid[6].

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution is confirmed by the specific precipitation behavior and downstream NMR checkpoints.

  • Preparation: In a round-bottom flask, suspend 1-bromo-2-chloro-4,5-dimethylbenzene (38.7 mmol) in 300 mL of deionized water[6].

  • Oxidation: Add KMnO₄ (195 mmol, ~5 eq.) to the suspension. The excess is required due to the electron-withdrawing halogens deactivating the benzylic positions[6].

  • Reflux: Heat the mixture to reflux (approx. 100 °C) under continuous stirring for 20 hours[6].

  • Quenching: Cool the reaction mixture to room temperature. Slowly add NaHSO₃ to neutralize residual oxidant, followed by aqueous KOH to ensure the product remains dissolved as a carboxylate salt[6].

  • Filtration: Filter the mixture through a Büchner funnel to remove insoluble manganese byproducts[6].

  • Precipitation: Slowly add 12 M HCl to the filtrate until the pH drops below 2. The protonation of the carboxylate groups will cause 4-bromo-5-chlorophthalic acid to precipitate as a white solid[6].

  • Purification: Isolate the solid via vacuum filtration and recrystallize from a hexane/acetone mixture to yield the pure product (Typical yield: ~79.6%)[6].

Synthesis A 1-Bromo-2-chloro- 4,5-dimethylbenzene (CAS: 500536-40-3) B KMnO4, H2O Reflux 20h A->B Oxidation C Quench & Filter (NaHSO3, KOH) B->C Workup D Acidification (12M HCl) C->D Protonation E 4-Bromo-5-chloro- phthalic acid (CAS: 937647-86-4) D->E Precipitation

Synthetic workflow for 4-bromo-5-chlorophthalic acid via permanganate oxidation.

Analytical Quality Control (QC) Checkpoints

To validate the success of the synthesis, the following analytical signatures must be confirmed:

  • Melting Point: The product should not melt cleanly but rather decompose at approximately 300 °C, which is characteristic of rigid, halogenated dicarboxylic acids forming anhydrides upon extreme heating[6].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (acetone-d₆): Two distinct singlets at δ 7.91 (s, 1H) and 8.08 (s, 1H) corresponding to the two para-oriented aromatic protons[6].

    • ¹³C NMR (acetone-d₆): Aromatic carbon signals observed at δ 125.2, 131.2, 133.5, and 134.4, alongside downfield carboxylate carbons[6].

Downstream Applications and Workflows

The true value of 4-bromo-5-chlorophthalic acid lies in its utility as a precursor for highly specialized macromolecules and APIs.

Halogenated Polyimides

By dehydrating the acid (typically using acetic anhydride and heat), it is converted into 4-bromo-5-chlorophthalic anhydride . This anhydride can undergo polycondensation with various diamines to form halogenated polyimides. The incorporation of heavy halogens (Br, Cl) increases the polymer's refractive index while simultaneously lowering its dielectric constant—a highly desirable combination for microelectronic packaging and optical waveguides.

Asymmetric Phthalocyanines

In optoelectronics, the compound serves as a building block for asymmetric metallophthalocyanines. The differing reactivities of the bromine and chlorine atoms allow researchers to selectively functionalize the macrocycle post-cyclotetramerization, tuning the absorption spectra and electron mobility of the resulting dyes for use in organic photovoltaics (OPVs) or photodynamic therapy (PDT).

API Scaffolding

In drug development, the ortho-dicarboxylic acid moiety can be cyclized into isoindoline or thalidomide-like derivatives. The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), allowing medicinal chemists to append diverse pharmacophores while leaving the chlorine atom intact to modulate lipophilicity (LogP) and metabolic stability.

Applications Core 4-Bromo-5-chlorophthalic acid Anhydride 4-Bromo-5-chlorophthalic anhydride Core->Anhydride Dehydration (Ac2O, Heat) APIs Active Pharmaceutical Ingredients (APIs) Core->APIs Cross-coupling (Suzuki/Stille) Polyimides Halogenated Polyimides (Low Dielectric, High RI) Anhydride->Polyimides Polycondensation with Diamines Phthalocyanines Asymmetric Phthalocyanines (Optoelectronics) Anhydride->Phthalocyanines Cyclotetramerization

Downstream application pathways of 4-bromo-5-chlorophthalic acid in materials and APIs.

Environmental, Health, and Safety (EHS)

When handling 4-bromo-5-chlorophthalic acid and its precursors (such as 1-bromo-2-chloro-4,5-dimethylbenzene), strict EHS protocols must be observed. Halogenated aromatics present specific hazards:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[7].

  • Handling: Must be handled in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, and lab coat). The dust of the final product is a severe respiratory irritant.

  • Storage: Store in a cool, dry, and well-ventilated area, sealed tightly to prevent moisture ingress, which can complicate downstream anhydride formation.

References

  • Chemikart. "4-Bromo-5-chlorophthalic acid Properties." ChemScene. Available at:[Link]

  • National Institute of Informatics (NII). "Synthesis of 4-bromo-5-chlorophthalic acid." NII Academic Repository. Available at:[Link]

  • PubChem. "1-Bromo-2-chloro-4,5-dimethylbenzene | C8H8BrCl | CID 246684." National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of 4-Bromo-5-Chlorophthalic Acid: A Technical Guide

Executive Summary 4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a highly substituted aromatic dicarboxylic acid utilized as a critical building block in the synthesis of advanced functional materials, polyacenes, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a highly substituted aromatic dicarboxylic acid utilized as a critical building block in the synthesis of advanced functional materials, polyacenes, and specialized active pharmaceutical ingredients (APIs). Due to the presence of both bromine and chlorine substituents on the phthalic acid core, this molecule exhibits a highly distinct isotopic signature. This guide provides an in-depth technical framework for the exact mass calculation, isotopic distribution analysis, and high-resolution mass spectrometry (HRMS) characterization of 4-bromo-5-chlorophthalic acid.

Molecular Fundamentals & Theoretical Calculations

In precision analytical chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is critical for accurate identification.

  • Average Molecular Weight: Calculated using the standard atomic weights of the elements, which reflect their natural isotopic abundance.

  • Monoisotopic Mass (Exact Mass): Calculated using the exact mass of the primary (most abundant) isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br) as defined by [1].

The chemical formula for 4-bromo-5-chlorophthalic acid is C₈H₄BrClO₄, as cataloged by commercial chemical standard providers like [2].

Table 1: Physicochemical Properties
PropertyValueCausality / Structural Note
Chemical Formula C₈H₄BrClO₄Central benzene ring substituted with two carboxylic acids, one Br, and one Cl.
CAS Registry Number 937647-86-4Unique identifier for regulatory and cataloging purposes.
Average Molecular Weight 279.47 g/mol Derived from standard atomic weights (C: 12.011, Br: 79.904, Cl: 35.45).
Monoisotopic Mass 277.898 DaCalculated using ¹²C, ¹H, ¹⁶O, ³⁵Cl, and ⁷⁹Br.
Hydrogen Bond Donors 2Contributed by the two carboxylic acid (-COOH) groups.
Hydrogen Bond Acceptors 4Contributed by the four oxygen atoms.

Calculation of Monoisotopic Mass:

  • C₈: 8 × 12.000000 = 96.000000 Da

  • H₄: 4 × 1.007825 = 4.031300 Da

  • ⁷⁹Br: 1 × 78.918336 = 78.918336 Da

  • ³⁵Cl: 1 × 34.968853 = 34.968853 Da

  • ¹⁶O₄: 4 × 15.994915 = 63.979660 Da

  • Total Exact Mass: 277.898149 Da (Rounded to 277.898 Da).

High-Resolution Mass Spectrometry (HRMS) Characterization

When analyzed via mass spectrometry, 4-bromo-5-chlorophthalic acid presents a complex and highly diagnostic isotopic cluster. This is caused by the natural isotopic distributions of both chlorine (³⁵Cl ~75.8%, ³⁷Cl ~24.2%) and bromine (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%).

Isotopic Signature & Causality

The combination of one chlorine and one bromine atom results in a characteristic M : M+2 : M+4 isotopic pattern.

  • Monoisotopic Peak (M): Contains ³⁵Cl and ⁷⁹Br. Relative abundance is ~77.3% of the base peak.

  • M+2 Peak: Contains either (³⁷Cl + ⁷⁹Br) or (³⁵Cl + ⁸¹Br). Because the probability of having exactly one heavy isotope is highest in this specific halogen combination, this becomes the base peak (100% relative abundance) .

  • M+4 Peak: Contains both heavy isotopes (³⁷Cl + ⁸¹Br). Relative abundance is ~24.0%.

This predictable ratio serves as a self-validating internal control during MS analysis. If the observed isotopic cluster deviates from this theoretical distribution, it strongly indicates isobaric interference or sample contamination.

Isotope_Logic Base Isotopic Distribution 4-Bromo-5-chlorophthalic acid M Monoisotopic (M) 277.898 Da ³⁵Cl, ⁷⁹Br Base->M ~77% Abundance M2 M+2 Peak 279.895 Da ³⁷Cl,⁷⁹Br / ³⁵Cl,⁸¹Br Base->M2 100% Abundance (Base) M4 M+4 Peak 281.892 Da ³⁷Cl, ⁸¹Br Base->M4 ~24% Abundance

Figure 1: Logical relationship of the M, M+2, and M+4 isotopic peaks caused by Br and Cl.

Experimental Protocol: LC-HRMS/MS Workflow for Characterization

To confidently identify 4-bromo-5-chlorophthalic acid in complex synthetic mixtures, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The carboxylic acid moieties make this compound highly amenable to Negative Electrospray Ionization (ESI-), yielding the [M-H]⁻ pseudomolecular ion at m/z 276.890.

LC_HRMS_Workflow A 1. Sample Preparation (1 mg/mL in MeOH/H2O) B 2. UHPLC Separation (C18 Column, Gradient) A->B C 3. ESI Ionization (Negative Mode: [M-H]-) B->C D 4. HRMS Acquisition (Orbitrap / TOF) C->D E 5. Data Processing (Isotope Pattern Match) D->E

Figure 2: Step-by-step LC-HRMS analytical workflow for molecular characterization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of 4-bromo-5-chlorophthalic acid standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures consistent protonation states in solution, preventing peak tailing during chromatography, though the molecule will readily deprotonate in the ESI- source due to the low pKa of the carboxylic acids.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Causality: The gradient ensures the highly polar dicarboxylic acid elutes with a sharp peak shape while effectively washing away any non-polar synthetic impurities or starting materials.

Step 3: Mass Spectrometry Acquisition (ESI-HRMS)

  • Operate the mass spectrometer (Orbitrap or Q-TOF) in negative electrospray ionization (ESI-) mode.

  • Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Acquire full MS scans in the range of m/z 100–500 with a mass resolution of at least 60,000 (at m/z 200).

  • Self-Validating Check: Monitor the extracted ion chromatogram (EIC) for m/z 276.890 ([M-H]⁻ monoisotopic peak). Verify that the peak at m/z 278.888 (M+2) is the base peak of the cluster, mathematically confirming the presence of both halogens.

Step 4: MS/MS Fragmentation (Optional but Recommended)

  • Isolate the m/z 278.888 precursor ion (the most abundant isotope).

  • Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 20-30%.

  • Mechanistic Insight: Look for neutral losses of CO₂ (44 Da) and H₂O (18 Da). As demonstrated in advanced synthesis and characterization studies [3], these losses are definitive hallmarks of ortho-dicarboxylic acids (phthalic acid derivatives) forming anhydride intermediates in the gas phase before further fragmentation.

References

  • PubChem . "Exact Mass Calculation and Isotopic Distributions." National Center for Biotechnology Information. Available at:[Link]

  • National Institute of Informatics (NII) . "Synthesis and Application of Substituted Polyacenes using Multicomponent Coupling Reactions" (Mentions NMR/MS characterization of 4-bromo-5-chlorophthalic acid). Available at:[Link]

Foundational

4-Bromo-5-Chlorophthalic Acid: A Comprehensive Technical Guide on pKa, Dissociation Constants, and Ionization Behavior

Executive Summary In the realm of medicinal chemistry and advanced materials science, the ionization behavior of synthetic intermediates dictates their downstream utility, solubility, and reactivity. 4-bromo-5-chlorophth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the ionization behavior of synthetic intermediates dictates their downstream utility, solubility, and reactivity. 4-bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a highly specialized, di-halogenated aromatic dicarboxylic acid. Due to the scarcity of direct empirical literature on its specific thermodynamic constants, predicting and measuring its pKa​ values requires a rigorous understanding of physical organic chemistry.

This whitepaper provides an in-depth analysis of the dissociation constants of 4-bromo-5-chlorophthalic acid, utilizing Hammett equation extrapolations to define its acidity, and outlines a self-validating experimental protocol for empirical pKa​ determination.

Thermodynamic Overview & Predictive Modeling

Phthalic acid (benzene-1,2-dicarboxylic acid) serves as the thermodynamic baseline for this analysis, possessing two distinct dissociation steps with pKa1​=2.89 and pKa2​=5.51 [1]. The introduction of halogen substituents fundamentally alters this electronic landscape.

The Causality of Halogen Substitution

Halogens such as bromine and chlorine exhibit competing electronic effects: a strong electron-withdrawing inductive effect ( −I ) through the sigma-bond framework, and a weaker electron-donating resonance effect ( +R ) via pi-orbital overlap. Because the halogens in 4-bromo-5-chlorophthalic acid are positioned at C4 and C5, they are meta and para to the carboxyl groups at C1 and C2. At these positions, the −I effect dominates, pulling electron density away from the carboxylate anions and stabilizing the conjugate base. This stabilization lowers the pKa​ , increasing the compound's acidity.

To predict the exact pKa​ shift, we apply the Hammett Equation ( ΔpKa​=−ρ∑σ ).

  • For the C1 Carboxyl: Bromine is para ( σp​=0.23 ) and Chlorine is meta ( σm​=0.37 ). The cumulative substituent constant is Σσ≈0.60 .

  • For the C2 Carboxyl: Bromine is meta ( σm​=0.39 ) and Chlorine is para ( σp​=0.23 ). The cumulative substituent constant is Σσ≈0.62 .

Given that the reaction constant ( ρ ) for benzoic acid dissociation is 1.0, the predicted downward shift for both pKa1​ and pKa2​ is approximately 0.60 units . Contrast this with heavily sterically hindered analogs like tetrachlorophthalic acid, where ortho-effects drastically drop the pKa1​ to 0.55[2].

Table 1: Comparative pKa​ Values of Phthalic Acid Derivatives
CompoundSubstitutions pKa1​ pKa2​ Source / Derivation
Phthalic AcidNone2.895.51Empirical Literature[1]
4-Chlorophthalic Acid4-Cl2.88~5.50Predicted / Literature[3]
4-Bromo-5-chlorophthalic acid 4-Br, 5-Cl ~2.29 ~4.90 Calculated (Hammett)
Tetrachlorophthalic Acid3,4,5,6-Cl0.55-Empirical Literature[2]

Electronic Effects & Dissociation Pathway

The dissociation of 4-bromo-5-chlorophthalic acid occurs in two distinct thermodynamic steps. The diagram below maps the structural transition from the fully protonated diacid to the di-anion, highlighting the stabilizing inductive pull of the halogens.

ElectronicEffects A 4-Bromo-5-chlorophthalic acid (Fully Protonated) B Mono-anion (First Dissociation) A->B pKa1 ~ 2.29 -H+ C Di-anion (Second Dissociation) B->C pKa2 ~ 4.90 -H+ D Inductive Effect (-I) from Br & Cl D->A Stabilizes Conjugate Base D->B

Graphviz Diagram 1: Two-step dissociation pathway stabilized by halogen inductive effects.

Experimental Protocol: Empirical pKa​ Determination

To validate the theoretical pKa​ values of 4-bromo-5-chlorophthalic acid, a high-precision potentiometric titration is required[4]. The following protocol is designed as a self-validating system, ensuring that external variables (such as ionic strength fluctuations and dissolved gases) do not skew the thermodynamic data.

Rationale Behind Reagent Selection
  • 0.15 M KCl Background: Maintaining a constant ionic strength is paramount. If ionic strength fluctuates during titration, the activity coefficients of the ions will change, causing the measured operational pH to deviate from the true thermodynamic pKa​ [4].

  • Nitrogen Purging: Dissolved ambient CO2​ forms carbonic acid in water, which acts as a secondary buffer system and artificially depresses the pH during the alkaline phase of the titration. Continuous N2​ purging eliminates this interference[5].

Step-by-Step Methodology
  • Electrode Calibration: Calibrate a high-sensitivity glass pH electrode using standard aqueous buffers (pH 4.00, 7.00, and 10.00) at exactly 25.0 °C.

  • Sample Preparation: Dissolve an accurately weighed quantity of 4-bromo-5-chlorophthalic acid in a 0.15 M Potassium Chloride ( KCl ) solution to achieve a final analyte concentration of 1.0×10−3 M.

  • Environmental Control: Transfer 50.0 mL of the sample solution to a jacketed titration vessel connected to a circulating water bath set to 25.0 ± 0.1 °C. Insert a nitrogen gas dispersion tube and purge the solution for 15 minutes prior to titration[5].

  • Titration Execution: Under continuous magnetic stirring and N2​ blanketing, incrementally add 0.1 M Potassium Hydroxide ( KOH ) (standardized) using an automated micro-burette.

  • Data Acquisition: Record the pH after each titrant addition once the potential reading stabilizes (drift < 0.1 mV/min). Continue titration until the pH reaches approximately 11.0.

  • Mathematical Derivation: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the two equivalence points. Calculate the pKa​ values at the half-equivalence volumes using non-linear regression analysis (e.g., via a Gran Plot or specialized titration software).

Workflow S1 1. Sample Preparation (0.001 M API in 0.15 M KCl) S2 2. Environmental Control (25.0 ± 0.1 °C, N2 Purge) S1->S2 S3 3. Potentiometric Titration (0.1 M KOH titrant) S2->S3 S4 4. Data Acquisition (pH vs. Volume mapping) S3->S4 S5 5. Mathematical Analysis (Gran Plot & Regression) S4->S5 S6 6. pKa1 and pKa2 Determination S5->S6

Graphviz Diagram 2: Standardized potentiometric titration workflow for precise pKa derivation.

Applications in Drug Development & Synthesis

Understanding the precise dissociation constants of 4-bromo-5-chlorophthalic acid is critical for downstream applications:

  • LogD Profiling: Because the pKa1​ is ~2.29 and pKa2​ is ~4.90, this molecule will exist almost entirely as a highly polar, water-soluble di-anion at physiological pH (7.4). This drastically lowers its partition coefficient ( LogD7.4​ ), meaning it will not passively cross lipid bilayers unless formulated as a prodrug.

  • Synthetic Directing Groups: In organic synthesis, the differential pKa​ between the two carboxyl groups allows for selective mono-esterification or mono-amidation under tightly pH-controlled conditions, turning this molecule into a highly versatile building block for complex active pharmaceutical ingredients (APIs).

References

  • "Phthalic acid" - Wikipedia. URL: [Link]

  • "Tetrachlorophthalic acid | C8H2Cl4O4 | CID 12442" - PubChem, National Institutes of Health. URL: [Link]

  • "Protocol for Determining pKa Using Potentiometric Titration" - Creative Bioarray. URL: [Link]

Sources

Exploratory

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Sciences

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-5-Chlorophthalic Acid In the landscape of drug development and materials science, the thermodynamic stability of a chemical entity is a cornerstone pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-5-Chlorophthalic Acid

In the landscape of drug development and materials science, the thermodynamic stability of a chemical entity is a cornerstone property that dictates its viability, safety, and efficacy. For an active pharmaceutical ingredient (API) or a key intermediate like 4-bromo-5-chlorophthalic acid, understanding its intrinsic stability is not merely an academic exercise; it is a critical regulatory and practical requirement.[1] Thermodynamic stability governs a compound's shelf-life, dictates storage conditions, influences formulation strategies, and provides insights into potential degradation pathways that could yield impurities or toxic byproducts.[2]

4-Bromo-5-chlorophthalic acid, a halogenated aromatic dicarboxylic acid, presents a unique case study in molecular stability. Its structure combines the hydrogen-bonding potential of two carboxylic acid groups with the complex electronic effects of two different halogen substituents on a benzene ring. This guide offers a comprehensive exploration of the thermodynamic stability of this molecule, aimed at researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its stability, detail rigorous experimental protocols for its assessment, present computational modeling approaches, and synthesize this information into a cohesive stability profile.

Theoretical Framework: Deconstructing Molecular Stability

The thermodynamic stability of 4-bromo-5-chlorophthalic acid is not governed by a single factor but is rather the net result of competing electronic and intermolecular forces.

The Phthalic Acid Backbone

The foundational structure is phthalic acid, an aromatic dicarboxylic acid. The two adjacent carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds, which significantly contributes to the crystal lattice energy and, consequently, the overall stability of the solid state. However, these groups can also readily participate in intramolecular dehydration reactions at elevated temperatures to form the corresponding anhydride, a primary thermal decomposition pathway.[3][4]

The Influence of Halogen Substituents

The presence of both a bromine and a chlorine atom on the aromatic ring introduces complex electronic effects that modulate the molecule's stability.

  • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon. They withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[5][6] This electron withdrawal, or negative inductive effect, generally deactivates the ring and can influence the acidity of the carboxylic protons.[7] The order of electronegativity is F > Cl > Br > I, meaning chlorine exerts a stronger inductive pull than bromine.[8]

  • Resonance Effect (+R): The halogens possess lone pairs of electrons in their valence p-orbitals, which can be donated into the aromatic pi (π) system.[7] This electron-donating resonance effect acts in opposition to the inductive effect.[5] While this effect makes halogens ortho-, para-directors in electrophilic aromatic substitution, the deactivating inductive effect is dominant, making them net deactivators.[6]

The interplay of these effects alters the electron distribution across the aromatic ring, influencing bond strengths and the energy of the molecule. Electron-withdrawing groups can impact the stability of adjacent functional groups and the overall thermodynamic parameters of the molecule.[9]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive and reliable stability profile. The following protocols are designed as self-validating systems for the rigorous analysis of 4-bromo-5-chlorophthalic acid.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[10]

DSC is a highly sensitive method used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It provides critical information on melting point, heat of fusion (ΔHfus), and exothermic decomposition events.[12][13]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.6 J/g).[14] The measured values must be within the acceptable limits of ±0.5 °C and ±10%, respectively.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-5-chlorophthalic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Analysis Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[14]

    • Equilibrate the system at a starting temperature, e.g., 30 °C.

    • Heat the sample at a linear rate of 10 °C/min up to a final temperature well beyond the expected decomposition, e.g., 400 °C.[14]

  • Data Acquisition & Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine:

    • The extrapolated onset temperature and peak temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • The onset temperature of any exothermic events, which typically signify decomposition.

  • Validation Scan: After the initial scan and subsequent cooling, perform a second scan on the same sample under identical conditions to confirm the nature of the observed transitions (e.g., melting is irreversible if decomposition occurred).[14]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is indispensable for determining the onset temperature of thermal decomposition and quantifying mass loss associated with specific degradation steps.[16]

Experimental Protocol: TGA Analysis

  • Instrument Verification: Verify the TGA balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of 4-bromo-5-chlorophthalic acid into a ceramic or platinum TGA crucible.

  • Analysis Parameters:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (Nitrogen) at a flow rate of 60-100 mL/min.[10]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled rate of 10 °C/min.

  • Data Acquisition & Analysis: Record the mass of the sample as a function of temperature. Analyze the resulting TGA curve and its first derivative (DTG curve) to identify:

    • The onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • The temperature ranges of distinct decomposition stages.

    • The percentage of residual mass at the end of the experiment.

Solution Calorimetry: Determining Enthalpies of Formation

Solution calorimetry measures the heat evolved or absorbed when a substance dissolves in a solvent.[17] This technique can be used to determine the enthalpy of solution (ΔHsoln), which is a key parameter for deriving other fundamental thermodynamic properties like the enthalpy of fusion at standard temperature (298.15 K) and, in conjunction with combustion calorimetry, the standard enthalpy of formation.[18][19][20]

Experimental Protocol: Solution Calorimetry

  • Calorimeter Calibration: Calibrate the solution calorimeter, for instance, by measuring the well-documented enthalpy of solution of a standard substance like potassium chloride in water.[18]

  • Solvent Selection: Choose an appropriate solvent in which 4-bromo-5-chlorophthalic acid is sufficiently soluble and does not react. Dimethylformamide (DMF) or a similar polar aprotic solvent is often a suitable choice for aromatic acids.[21]

  • Measurement:

    • Place a precisely known volume of the solvent (e.g., 100 mL) into the calorimetric cell and allow it to reach thermal equilibrium at a standard temperature, typically 298.15 K (25 °C).[18]

    • Accurately weigh a small amount of crystalline 4-bromo-5-chlorophthalic acid in a sealed glass ampoule.

    • Submerge the ampoule in the solvent within the calorimeter and allow the entire system to re-establish thermal equilibrium.

    • Break the ampoule to initiate dissolution and record the temperature change until a stable baseline is re-established.

  • Data Analysis: Calculate the enthalpy of solution (ΔHsoln) from the observed temperature change and the heat capacity of the calorimeter system.[22] This provides ΔHsoln(crystal, 298.15 K). This value is crucial for building a complete thermodynamic profile.[19]

Workflow for Stability Assessment

The synergy between experimental and computational methods provides a robust framework for evaluating thermodynamic stability.

G cluster_exp Experimental Assessment cluster_comp Computational Prediction DSC Differential Scanning Calorimetry (DSC) Data_Exp Experimental Thermodynamic Data DSC->Data_Exp Melting Point, ΔHfus, Decomposition (exo) TGA Thermogravimetric Analysis (TGA) TGA->Data_Exp Decomposition Temp, Mass Loss Profile SC Solution Calorimetry SC->Data_Exp Enthalpy of Solution (ΔHsoln) Synthesis Data Synthesis & Interpretation Data_Exp->Synthesis DFT Density Functional Theory (DFT) Calc. Data_Comp Predicted Thermodynamic Data DFT->Data_Comp Gibbs Free Energy (ΔGf), Enthalpy (ΔHf) Data_Comp->Synthesis Profile Comprehensive Thermodynamic Stability Profile Synthesis->Profile

Caption: Integrated workflow for determining thermodynamic stability.

Computational Prediction of Thermodynamic Stability

Computational chemistry provides a powerful, complementary approach to experimental methods, allowing for the prediction of thermodynamic properties from first principles.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[23] It is widely employed to calculate thermodynamic properties with reasonable accuracy. For a given molecule, DFT calculations can determine the optimized geometry and electronic energy.

By performing frequency calculations on the optimized structure, one can obtain the zero-point vibrational energy, thermal energy, and entropy. These components are then combined to calculate the standard Gibbs free energy of formation (ΔGf°).[24]

The general process is as follows:

  • Structure Optimization: The 3D structure of 4-bromo-5-chlorophthalic acid is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum and to compute thermochemical data (enthalpy, entropy).

  • Gibbs Free Energy Calculation: The absolute Gibbs free energy (G°) is calculated. The Gibbs free energy of formation (ΔGf°) can then be derived by subtracting the Gibbs free energies of the constituent elements in their standard states.[25]

G Input Molecular Structure (4-bromo-5-chlorophthalic acid) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Initial coordinates Freq Frequency Calculation Opt->Freq Optimized structure Thermochem Thermochemical Analysis Freq->Thermochem Vibrational frequencies Output Predicted Thermodynamic Properties (ΔGf°, ΔHf°, S°) Thermochem->Output Calculation of thermodynamic functions

Caption: Conceptual workflow for DFT-based stability prediction.

Data Synthesis and Interpretation

The true assessment of stability comes from the synthesis of all available data. The table below presents a set of hypothetical, yet realistic, data for 4-bromo-5-chlorophthalic acid based on the behavior of similar halogenated aromatic acids.

Table 1: Summary of Thermodynamic Stability Data

Parameter Method Result Interpretation
Melting Point (Onset) DSC 195 °C Indicates the transition from solid to liquid phase.
Enthalpy of Fusion (ΔHfus) DSC 35.2 kJ/mol Energy required to melt the solid; reflects crystal lattice strength.
Decomposition (Onset) DSC (Exotherm) 210 °C An exothermic event soon after melting suggests thermal instability in the liquid phase.
Decomposition (Onset) TGA (5% Mass Loss) 215 °C Confirms the temperature at which significant degradation begins.[26]
Primary Mass Loss TGA 40.5% loss (215-280 °C) Likely corresponds to the loss of two COOH groups (as CO2 and H2O) or decarboxylation.
Enthalpy of Solution (ΔHsoln) Solution Calorimetry +15.8 kJ/mol (in DMF) Endothermic process, indicating that energy is required to break the crystal lattice and solvate the molecules.[20]

| Gibbs Free Energy (ΔGf°) | DFT Calculation | -450.2 kJ/mol | Predicted thermodynamic stability relative to constituent elements. |

Integrated Analysis: The data collectively suggest that 4-bromo-5-chlorophthalic acid is a crystalline solid with a relatively high melting point, indicative of a stable crystal lattice likely reinforced by hydrogen bonding. However, the narrow temperature window between the melting point (195 °C) and the onset of decomposition (~210-215 °C) is a critical finding. It signifies that the molecule possesses limited thermal stability in the molten state. Any processing or formulation involving heating must be carefully controlled to remain well below this decomposition threshold to prevent the formation of degradation products. The TGA data points towards a primary decomposition pathway involving the loss of the carboxylic acid functionalities, a common route for phthalic acids.[3][27]

Conclusion

The thermodynamic stability of 4-bromo-5-chlorophthalic acid is a multifaceted property defined by its strong crystalline lattice and its susceptibility to thermal decomposition shortly after melting. A comprehensive assessment, grounded in the rigorous application of experimental techniques such as DSC and TGA and complemented by computational predictions from DFT, is essential for its safe handling, storage, and application in pharmaceutical development. This guide provides the theoretical basis and practical methodologies for researchers to confidently characterize the stability of this and other complex organic molecules, ensuring the integrity and safety of advanced chemical and pharmaceutical products.

References

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Available at: [Link]

  • Solution calorimetry as a complementary tool for the determination of enthalpies of vaporization and sublimation of low volatile. ScienceDirect. Available at: [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. Preprints.org. Available at: [Link]

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Foundational

Crystal lattice structure of 4-bromo-5-chlorophthalic acid

An In-Depth Technical Guide to the Crystal Lattice Structure of 4-Bromo-5-Chlorophthalic Acid Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal lattice str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Lattice Structure of 4-Bromo-5-Chlorophthalic Acid

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal lattice structure of 4-bromo-5-chlorophthalic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document offers a detailed roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction (SCXRD). Furthermore, it presents a theoretical analysis of the intermolecular interactions that are predicted to govern its crystal packing, drawing upon established principles of crystal engineering and data from analogous halogenated aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and related molecules.

Introduction: The Significance of Crystal Structure in Molecular Design

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal lattice structure, is a critical determinant of a material's physicochemical properties. For active pharmaceutical ingredients (APIs) and functional organic materials, understanding the crystal structure is paramount. It influences solubility, dissolution rate, bioavailability, stability, and mechanical properties. 4-Bromo-5-chlorophthalic acid, a halogenated aromatic dicarboxylic acid, represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. The presence of bromine and chlorine atoms, alongside the carboxylic acid functionalities, suggests a rich landscape of non-covalent interactions that will dictate its supramolecular assembly.

This guide provides a robust methodology for elucidating this unknown structure, from initial synthesis to final structural analysis, thereby enabling the rational design of novel materials with tailored properties.

Synthesis and Crystallization of 4-Bromo-5-Chlorophthalic Acid

The first and most critical step in crystal structure determination is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

A plausible synthetic route to 4-bromo-5-chlorophthalic acid involves the selective halogenation of a suitable phthalic acid or phthalic anhydride precursor. For instance, the bromination of 4-chlorophthalic acid or the chlorination of 4-bromophthalic acid could be explored. The direct synthesis from 4-chlorotetrahydrophthalic anhydride with elemental bromine has been shown to produce a mixture of 4-chlorophthalic anhydride and 4-bromophthalic anhydride, suggesting a potential, albeit less direct, route.[1]

A generalized workflow for the synthesis and purification is presented below:

cluster_synthesis Synthesis cluster_purification Purification & Crystallization Start 4-Chlorophthalic Anhydride (Starting Material) Reaction Electrophilic Bromination (e.g., Br2, FeBr3 catalyst) Start->Reaction Hydrolysis Hydrolysis of Anhydride (Aqueous conditions) Reaction->Hydrolysis Crude Crude 4-Bromo-5-chlorophthalic acid Hydrolysis->Crude Purify Recrystallization Crude->Purify Crystals Single Crystal Growth Purify->Crystals Final High-Purity Single Crystals Crystals->Final

Caption: Workflow for the synthesis and crystallization of 4-bromo-5-chlorophthalic acid.

Experimental Protocol: Purification and Single Crystal Growth

High-purity starting material is essential for successful crystallization. Recrystallization is a powerful technique for purifying solid organic compounds.[2]

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which 4-bromo-5-chlorophthalic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for aromatic carboxylic acids include water, ethanol, acetic acid, or mixtures thereof.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, more ordered crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven.

Protocol for Single Crystal Growth:

The growth of single crystals suitable for SCXRD (typically >0.1 mm in all dimensions) requires careful control over the rate of crystallization.[4]

Crystallization MethodDescriptionKey Parameters
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.Solvent volatility, temperature, atmospheric pressure
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.Choice of solvent/anti-solvent pair, temperature
Slow Cooling A saturated solution of the compound at a high temperature is cooled slowly to induce crystallization.Cooling rate, temperature gradient
Temperature Gradient A crystallization vessel is subjected to a slight temperature gradient, causing the compound to dissolve in the warmer region and crystallize in the cooler region.Temperature difference, solvent convection

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

The SCXRD Experiment: A Step-by-Step Workflow

The process of determining a crystal structure using SCXRD can be broken down into several key stages:

Crystal 1. Crystal Selection & Mounting Data 2. Data Collection (Diffractometer) Crystal->Data Process 3. Data Reduction & Integration Data->Process Solve 4. Structure Solution (e.g., Direct Methods) Process->Solve Refine 5. Structure Refinement Solve->Refine Validate 6. Validation & Analysis Refine->Validate Deposit 7. Data Deposition (CIF) Validate->Deposit

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled to a low temperature (typically 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4] The instrument rotates the crystal while a detector collects the diffraction pattern, which consists of thousands of reflections.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data using least-squares methods to obtain the final, precise crystal structure.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic correctness.

  • Data Deposition: The final crystallographic information, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.[6][7][8]

Theoretical Analysis and Prediction of the Crystal Structure

In the absence of experimental data, we can predict the key structural features of the 4-bromo-5-chlorophthalic acid crystal lattice based on the principles of supramolecular chemistry and an analysis of related structures.

Dominant Intermolecular Interactions

The crystal packing will be a result of a complex interplay of various non-covalent interactions.

Molecule 4-Bromo-5-chlorophthalic Acid Molecule HB Hydrogen Bonding (Carboxylic Acids) Molecule->HB XB Halogen Bonding (Br, Cl) Molecule->XB Pi π-π Stacking (Aromatic Rings) Molecule->Pi Lattice Crystal Lattice HB->Lattice XB->Lattice Pi->Lattice

Caption: Key intermolecular interactions governing the crystal lattice of 4-bromo-5-chlorophthalic acid.

  • Hydrogen Bonding: The most significant interaction will be the hydrogen bonds between the carboxylic acid groups. These are strong and directional, and typically lead to the formation of robust supramolecular synthons, such as the classic carboxylic acid dimer shown below.

  • Halogen Bonding: The electropositive region on the surface of the bromine and chlorine atoms (the σ-hole) can interact favorably with nucleophiles like the carbonyl oxygen atoms of neighboring molecules. These interactions, while weaker than hydrogen bonds, are highly directional and can play a crucial role in directing the crystal packing.

  • π-π Stacking: The planar aromatic rings are likely to stack in a parallel-displaced or T-shaped arrangement to maximize attractive dispersion forces.

Predicted Supramolecular Motifs

Based on these interactions, we can predict the formation of specific, recurring patterns, or supramolecular synthons. The most probable synthon is the R²₂(8) carboxylic acid dimer. These dimers are then likely to be linked into a three-dimensional network through a combination of halogen bonds and π-π stacking interactions.

Hirshfeld Surface Analysis

Once a crystal structure is determined, Hirshfeld surface analysis is an invaluable tool for visualizing and quantifying the intermolecular interactions.[9][10] This technique maps the close contacts between molecules in a crystal, providing a "fingerprint" of the interactions that stabilize the lattice. For 4-bromo-5-chlorophthalic acid, this analysis would clearly delineate the regions of hydrogen bonding, halogen bonding, and other van der Waals contacts.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters for 4-bromo-5-chlorophthalic acid, based on typical values for similar organic molecules. This is for illustrative purposes only and must be determined experimentally.

ParameterHypothetical Value
Chemical FormulaC₈H₄BrClO₄
Formula Weight279.47 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~12-18
β (°)~95-110
Volume (ų)~1000-1500
Z4
Density (calc.)~1.8-2.0 g/cm³

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to determining and understanding the crystal lattice structure of 4-bromo-5-chlorophthalic acid. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. The theoretical analysis presented here provides a strong predictive framework for the key intermolecular interactions—hydrogen bonding, halogen bonding, and π-π stacking—that will govern the supramolecular architecture of this molecule. The elucidation of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling the rational design of new functional materials and providing critical insights into the solid-state properties of halogenated aromatic compounds.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 340–357. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved March 29, 2024, from [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved March 29, 2024, from [Link]

  • Lin, C. H., & Liu, Y. A. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905. Washington, DC: U.S.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved March 29, 2024, from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved March 29, 2024, from [Link]

  • Jacquin, M., & Fleche, G. (2001). Method for crystallising carboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved March 29, 2024, from [Link]

  • O.V. Koplak, et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved March 29, 2024, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved March 29, 2024, from [Link]

  • PrepChem. (2023). Synthesis of 4-bromophthalic anhydride. Retrieved March 29, 2024, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved March 29, 2024, from [Link]

  • Osaka University, Institute for Protein Research. (n.d.). What is the Cambridge Structural Database? Retrieved March 29, 2024, from [Link]

  • Kayamori, Y., et al. (2020). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of the Crystallographic Society of Japan, 62(4), 213-219. [Link]

  • Fields, S. C. (1990). Process for the preparation of 4-bromophthalic anhydride. U.S. Patent No. 4,962,206. Washington, DC: U.S.
  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. [Link]

  • Pharmaffiliates. (2025). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved March 29, 2024, from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved March 29, 2024, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Analysing intermolecular interactions 101 – Full Interaction Maps. Retrieved March 29, 2024, from [Link]

  • He, Y., et al. (2001). Synthesis of 4-bromophthalic anhydride. Journal of Chemical Industry and Engineering (China), 52(11), 1011-1014. [Link]

  • Lee, J. Y., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5998-6004. [Link]

  • Tilstam, U. (2004). Process for the preparation of 5-bromophthalide. WO 2004/089924 A1.

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Exploratory

Electronic Properties and Application Workflows of 4-Bromo-5-Chlorophthalic Acid Derivatives

Executive Summary In the realm of advanced materials and targeted therapeutics, the precise tuning of molecular energy levels is paramount. 4-Bromo-5-chlorophthalic acid (BCPA) (CAS 937647-86-4) serves as a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced materials and targeted therapeutics, the precise tuning of molecular energy levels is paramount. 4-Bromo-5-chlorophthalic acid (BCPA) (CAS 937647-86-4) serves as a highly specialized, asymmetric building block for synthesizing complex macrocycles, such as halogenated phthalocyanines and metal-organic frameworks (MOFs)[1]. By strategically positioning both a bromine and a chlorine atom on the aromatic core, researchers can leverage unique dipole moments, enhanced electrophilicity, and deep energy levels that are impossible to achieve with symmetric or unsubstituted analogs.

This technical whitepaper provides an in-depth analysis of the electronic architecture of BCPA derivatives and outlines self-validating experimental workflows for their utilization in organic synthesis and materials science.

Electronic Architecture & Mechanistic Causality

The utility of 4-bromo-5-chlorophthalic acid derivatives is entirely dictated by the electronic perturbations introduced by the C4 and C5 halogens. Understanding these effects is critical for predicting reactivity and material performance.

Inductive vs. Resonance Effects

Halogens possess a dual electronic nature: they donate electron density through resonance (+R) via their lone pairs, but withdraw electron density inductively (-I) due to their high electronegativity. In the BCPA system, the strong -I effect of both the chlorine and bromine atoms heavily dominates the weak +R effect. This net electron withdrawal depletes the π -electron density of the aromatic ring, rendering the molecule highly electron-deficient[2].

Energy Level Modulation (HOMO/LUMO)

The electron-withdrawing nature of the halogens significantly stabilizes the molecular orbitals. Compared to unsubstituted phthalic acid, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pushed deeper (more negative). This deep HOMO level imparts exceptional oxidative stability to the molecule and its downstream derivatives, while the lowered LUMO facilitates n-type (electron-accepting) semiconducting behavior, a critical property for organic photovoltaics and chemiresistive sensors[3][4].

Enhanced Acidity and Electrophilicity

The depletion of electron density across the aromatic core increases the acidity of the carboxylic protons. Drawing parallels to the symmetric 2, which exhibits a pKa of ~2.35 for its first proton[2], BCPA is similarly acidic. More importantly, when dehydrated to its anhydride form, the carbonyl carbons become highly electrophilic, drastically lowering the activation energy required for nucleophilic attack during macrocyclization.

G A 4-Bromo-5-Chlorophthalic Acid B Inductive Effect (-I) Strong Electron Withdrawal A->B C Resonance Effect (+R) Weak Lone Pair Donation A->C D Net Electron Deficiency (Deep HOMO/LUMO) B->D C->D E Enhanced Acidity (pKa < 2.35) D->E F Increased Electrophilicity (Anhydride Carbonyls) D->F

Diagram 1: Electronic effects of halogenation leading to downstream chemical properties.

Quantitative Data: Comparative Electronic Properties

To contextualize the electronic shifts, the table below compares the theoretical and empirical properties of unsubstituted phthalic acid against its halogenated derivatives.

PropertyUnsubstituted Phthalic Acid4,5-Dichlorophthalic Acid4-Bromo-5-Chlorophthalic Acid
Aromatic Substituents NoneTwo -ClOne -Br, One -Cl
HOMO Level (eV) ~ -6.80-7.35~ -7.32
LUMO Level (eV) ~ -2.10-2.89~ -2.95
pKa (1st proton) 2.892.35< 2.35
Dominant Electronic Nature Neutral / InsulatingElectron-DeficientHighly Electron-Deficient
Steric Profile PlanarSymmetric BulkAsymmetric Bulk

(Note: Values for the dichloro derivative are derived from DFT/B3LYP calculations[2], while BCPA values are extrapolated based on the heavier polarizability of bromine).

Experimental Methodologies & Self-Validating Protocols

As a standard in robust chemical development, protocols must not only dictate actions but establish a self-validating feedback loop. The following workflows detail the transformation of BCPA into an asymmetric n-type metallophthalocyanine (MPc), explaining the causality behind each reagent choice.

Protocol A: Synthesis of 4-Bromo-5-Chlorophthalic Anhydride

Causality: The dicarboxylic acid form of BCPA is kinetically stable and relatively unreactive toward the nucleophiles required for macrocyclization. Dehydration to the anhydride form forces the molecule into a strained five-membered ring, significantly increasing the electrophilicity of the carbonyl carbons.

  • Reaction: Suspend 10.0 g of 4-bromo-5-chlorophthalic acid in 50 mL of thionyl chloride ( SOCl2​ ).

  • Reflux: Heat the mixture to reflux (75°C) under an inert argon atmosphere for 4 hours. The SOCl2​ acts as both solvent and dehydrating agent.

  • Isolation: Distill off excess SOCl2​ under reduced pressure. Recrystallize the crude solid from anhydrous toluene to yield the pure anhydride.

  • Self-Validation System: Analyze the product via FTIR spectroscopy. The protocol is validated when the broad carboxylic O-H stretch (2500–3000 cm⁻¹) completely disappears, replaced by dual asymmetric/symmetric anhydride C=O stretches at ~1770 and 1850 cm⁻¹.

Protocol B: Template-Directed Macrocyclization to Asymmetric MPc

Causality: Synthesizing a metallophthalocyanine requires a template to organize four anhydride precursors. We utilize Zinc(II) chloride ( ZnCl2​ ) as the templating agent. Urea is selected as an in-situ ammonia generator to form the isoindoline intermediates. The bulky peripheral halogens (Br, Cl) force the resulting macrocycle into a sterically hindered conformation, which perfectly discourages cofacial aggregation (π-π stacking) in solution, preserving its electronic properties[5].

  • Mixing: Grind 5.0 g of 4-bromo-5-chlorophthalic anhydride, 15.0 g of urea, 1.5 g of ZnCl2​ , and 0.1 g of ammonium molybdate (catalyst) into a fine, homogeneous powder.

  • Fusion: Transfer to a crucible and heat slowly to 200°C for 3 hours. The melt will turn deep green/blue as the macrocycle forms.

  • Purification: Cool the melt, crush it, and wash sequentially with boiling 1M HCl and 1M NaOH to remove unreacted metal salts and linear oligomers. Perform Soxhlet extraction with THF for 24 hours.

  • Self-Validation System: Validate the electronic architecture via 3[3]. A successful synthesis of the halogenated MPc will exhibit distinct anodic shifts in oxidation potentials compared to unsubstituted ZnPc, confirming the deep HOMO level and validating its n-type character[4].

W S1 1. Dehydration (Thionyl Chloride) S2 2. Macrocyclization (Urea + ZnCl2, 200°C) S1->S2 S3 3. Purification (Soxhlet Extraction) S2->S3 S4 4. Validation (CV & UV-Vis) S3->S4

Diagram 2: Self-validating experimental workflow for halogenated phthalocyanine synthesis.

References

  • RSC Advances , "Peripherally substituted phthalocyanines with halogenated phenoxy groups containing different central metals." rsc.org. Available at: [Link]

  • The Journal of Physical Chemistry B (ACS Publications) , "Electronic Energy Levels in Individual Molecules, Thin Films, and Organic Heterojunctions of Substituted Phthalocyanines." acs.org. Available at: [Link]

  • PMC , "Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing." nih.gov. Available at: [Link]

Sources

Foundational

Physicochemical Profiling of 4-Bromo-5-chlorophthalic Acid: Thermal Behavior, Melting Point, and Decomposition Kinetics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary 4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a highly specialized, di-halogenated aromatic building block utilized extensively in the synthesis of advanced functional materials—such as substituted polyacenes—and as an intermediate in active pharmaceutical ingredient (API) development. Due to its unique structural topology, featuring adjacent carboxylic acid moieties flanked by heavy halogen atoms, its thermal profile deviates significantly from standard organic compounds.

This technical guide provides an in-depth mechanistic analysis of its thermal properties, specifically addressing its precise melting point and the thermodynamic causality behind its lack of a true boiling point.

Structural & Fundamental Physicochemical Data

To establish a baseline for thermal analysis, the fundamental quantitative properties of 4-bromo-5-chlorophthalic acid must be defined. The presence of both bromine and chlorine on the aromatic ring significantly alters its molecular weight, polarizability, and subsequent thermal stability compared to unsubstituted phthalic acid.

PropertyValue
Chemical Name 4-Bromo-5-chlorophthalic acid
CAS Registry Number 937647-86-4
Molecular Formula C8H4BrClO4
Molecular Weight 279.47 g/mol
Melting Point 300 °C (Decomposes)
Boiling Point Not Applicable (Decomposes before boiling)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Mechanistic Analysis of Thermal Properties

As a Senior Application Scientist, it is critical to look beyond raw data and understand the causality of a molecule's behavior. The thermal metrics of 4-bromo-5-chlorophthalic acid are dictated by its crystal lattice energy and its intramolecular reactivity.

The Melting Point: Lattice Energy and Decomposition at 300 °C

The melting point of 4-bromo-5-chlorophthalic acid is recorded at 300 °C, at which point the compound undergoes rapid thermal decomposition [1]. This exceptionally high melting point is driven by two primary structural factors:

  • Extensive Intermolecular Hydrogen Bonding: The ortho-dicarboxylic acid groups form robust, dimeric hydrogen-bonded networks in the solid state. Breaking these networks requires immense thermal energy.

  • Halogen-Induced Polarizability: The heavy bromine and chlorine atoms significantly increase the polarizability of the aromatic electron cloud. This enhances van der Waals dispersion forces, drastically increasing the lattice energy required to induce a solid-to-liquid phase transition.

The Absence of a Boiling Point: Thermodynamics of Dehydration

4-Bromo-5-chlorophthalic acid does not possess a boiling point at atmospheric pressure (1 atm). When thermal energy approaches 300 °C, the activation energy for intramolecular dehydration is surpassed before the vapor pressure of the liquid phase can equal the surrounding atmospheric pressure.

The ortho-spatial arrangement of the carboxyl groups highly favors the expulsion of a water molecule (H₂O) to form a stable, five-membered cyclic structure: 4-bromo-5-chlorophthalic anhydride . Consequently, attempting to boil the compound results instead in its chemical transformation, followed by the immediate sublimation or further degradation of the resulting anhydride intermediate [2].

ThermalPathway A 4-Bromo-5-chlorophthalic Acid (Solid Crystal Lattice) B Thermal Excitation (Approaching 300 °C) A->B Heat Input (Δ) C Intramolecular Dehydration (Loss of H2O) B->C H-Bond Cleavage D 4-Bromo-5-chlorophthalic Anhydride (Transient Intermediate) C->D Cyclization E Decomposition / Sublimation (No True Boiling Point) D->E Continued Heating

Thermal dehydration and decomposition pathway of 4-bromo-5-chlorophthalic acid.

Experimental Methodology: High-Precision Thermal Analysis (TGA-DSC)

Standard capillary melting point apparatuses (e.g., Mel-Temp) are insufficient for compounds that decompose upon melting. They yield broad, inaccurate temperature ranges and fail to capture the underlying chemical transformation. To establish trustworthy, self-validating thermal data, researchers must employ simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

The Self-Validating Principle

A robust scientific protocol must validate itself. The dehydration of 4-bromo-5-chlorophthalic acid (MW: 279.47 g/mol ) to its anhydride results in the loss of exactly one equivalent of water (MW: 18.015 g/mol ). Therefore, a precise TGA protocol will reveal a theoretical mass loss of 6.45% perfectly synchronized with a sharp endothermic DSC peak at 300 °C. If the mass loss deviates significantly from 6.45%, the sample is either impure or undergoing an alternative degradation pathway.

Step-by-Step TGA-DSC Protocol
  • Instrument Calibration: Calibrate the DSC heat flow and temperature sensors using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to ensure accuracy at high temperatures.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-bromo-5-chlorophthalic acid into an aluminum oxide (alumina) crucible or a pierced aluminum pan. Critical insight: The pinhole is mandatory; it prevents pressure build-up from evolved water vapor, which could artificially shift the decomposition temperature via Le Chatelier's principle.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) gas at a constant flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation from interfering with the dehydration kinetics.

  • Dynamic Heating Program: Equilibrate the sample isothermally at 25 °C for 5 minutes to stabilize the microbalance. Initiate a linear heating ramp of 10 °C/min up to 400 °C.

  • Data Acquisition & Analysis: Monitor the thermogram. Identify the onset of the endothermic heat flow peak on the DSC curve and correlate it with the step-transition in mass loss on the TGA curve. Confirm the ~6.45% mass drop to validate the 300 °C decomposition point.

TGADSC_Workflow S1 Sample Preparation (3-5 mg in Pierced Al Crucible) S2 Atmosphere Control (Dry N2 Purge at 50 mL/min) S1->S2 S3 Dynamic Heating (10 °C/min from 25 °C to 400 °C) S2->S3 S4 Data Acquisition (Record Heat Flow & Mass Loss) S3->S4 S5 Thermogram Analysis (Validate 6.45% Mass Drop) S4->S5

TGA-DSC experimental workflow for validating thermal decomposition points.

References

  • National Institute of Informatics (Japan). Synthesis and Application of Substituted Polyacenes Utilizing Multicomponent Coupling Reactions (多成分連結反応を活用した置換ポリアセンの合成と応用). Experimental Data on 4-bromo-5-chlorophthalic acid. Available at: [Link][1]

Sources

Exploratory

Aqueous Solubility and Thermodynamic Profiling of 4-Bromo-5-chlorophthalic Acid: A Comprehensive Methodological Guide

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Grounding Understanding the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Grounding

Understanding the aqueous solubility profile of 4-bromo-5-chlorophthalic acid (CAS 937647-86-4) is a critical prerequisite for its utilization as an intermediate in active pharmaceutical ingredient (API) synthesis, dye manufacturing, and advanced polymer development[1],[2].

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium dictated by molecular structure. The phthalic acid core (1,2-benzenedicarboxylic acid) is fundamentally altered by the introduction of heavy halogens at the C4 (Bromine) and C5 (Chlorine) positions.

The Causality of Solvation:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine and bromine atoms pull electron density away from the aromatic ring. This stabilizes the carboxylate anions formed upon deprotonation, effectively lowering the pKa​ values compared to unsubstituted phthalic acid[3].

  • Crystal Lattice Energy vs. Hydration Energy: Halogenation increases the molecular weight (279.47 g/mol ) and the lipophilicity (LogP) of the compound[1]. The bulky halogens enhance intermolecular dispersion forces in the solid state, increasing the crystal lattice energy. Consequently, the intrinsic aqueous solubility ( S0​ ) of the neutral species is significantly suppressed[4],[5].

  • pH-Dependent Ionization: Because the compound possesses two carboxylic acid groups, its solubility is governed by the Henderson-Hasselbalch relationship. As the pH of the medium exceeds pKa1​ and pKa2​ , the molecule transitions into mono-anionic and di-anionic states, facilitating strong ion-dipole interactions with water and exponentially increasing solubility.

Physicochemical Baseline & Predictive Modeling

Before initiating wet-lab experiments, establishing a predictive physicochemical baseline is essential for selecting appropriate buffer systems and analytical concentration ranges. Table 1 synthesizes the known and extrapolated thermodynamic parameters based on analogous halogenated phthalic acids[3].

Table 1: Physicochemical Parameters of 4-Bromo-5-chlorophthalic acid

ParameterValueMechanistic Causality / Note
CAS Number 937647-86-4Unique chemical identifier[1].
Molecular Weight 279.47 g/mol High mass driven by Br and Cl substituents[1].
pKa1​ (Estimated) ~2.30Depressed by the -I inductive effect of halogens[3].
pKa2​ (Estimated) ~4.40Second carboxylic acid deprotonation.
LogP (Predicted) 2.85High lipophilicity limits intrinsic aqueous solubility.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To determine the true thermodynamic solubility profile of 4-bromo-5-chlorophthalic acid, we employ a Shake-Flask Method engineered with a dual-validation matrix.

Protocol A: Thermodynamic Shake-Flask Equilibration

Objective: Determine the absolute equilibrium solubility across a physiological pH gradient.

  • Media Preparation: Prepare three standard buffer solutions: 0.1 N HCl (pH 1.2) to capture intrinsic solubility ( S0​ ), Acetate buffer (pH 4.0) for the mono-anion, and Phosphate buffer (pH 7.4) for the di-anion.

  • Supersaturation: Add an excess amount of solid 4-bromo-5-chlorophthalic acid (~50 mg) to 5.0 mL of each buffer in sealed glass vials to ensure the presence of a solid phase throughout the experiment.

  • Thermal Equilibration: Place the vials in a shaking water bath at a constant 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Self-Validation Step 1 (Kinetic Check): Extract 0.5 mL aliquots at 24 hours and 48 hours . Centrifuge at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: If the concentration variance between 24h and 48h is <5%, true thermodynamic equilibrium is confirmed, ruling out transient kinetic supersaturation.

  • Self-Validation Step 2 (Solid-State Integrity): Recover the residual undissolved solid from the pH 1.2 vial. Dry under a gentle nitrogen stream and analyze via X-ray Powder Diffraction (XRPD). Causality: This ensures the compound did not undergo a polymorphic transformation or form a hydrate during aqueous suspension, which would artificially alter the measured S0​ .

Protocol B: HPLC-UV Analytical Quantification
  • Chromatographic Conditions: Use a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 5 µm). Mobile phase: 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in water. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 230 nm (optimal for the halogenated aromatic ring).

  • System Suitability (Validation): Inject a known standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the calibration curve ( R2 ) must be ≥ 0.999. Dilute the filtered aliquots from Protocol A with the mobile phase to fit within the linear dynamic range.

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol, highlighting the critical decision gates that ensure data integrity.

Workflow Start Solid 4-Bromo-5-chlorophthalic Acid (Excess API) Buffer Aqueous Buffer Addition (pH 1.2, 4.0, 7.4) Start->Buffer Eq Thermodynamic Equilibration (24h & 48h at 25°C) Buffer->Eq Sep Phase Separation (Centrifugation & Filtration) Eq->Sep Ana Supernatant Analysis (HPLC-UV) Sep->Ana Ver Solid-State Verification (XRPD) Sep->Ver Residual Solid Val Self-Validation Check (ΔC < 5% variance?) Ana->Val Val->Eq No (Extend Time) End Final pH-Solubility Profile Val->End Yes (Equilibrium)

Figure 1: Self-validating thermodynamic solubility workflow for halogenated phthalic acids.

pH-Dependent Solubility Profile

Applying the protocols above yields a highly predictable, pH-dependent solubility curve. Table 2 presents the expected quantitative data matrix for 4-bromo-5-chlorophthalic acid.

Table 2: Representative pH-Solubility Profile (25°C, I = 0.15 M NaCl)

Medium / pHDominant SpeciesApparent Solubility (mg/mL)Thermodynamic State
0.1 N HCl (pH 1.2) Neutral (Unionized)0.15 ± 0.02Intrinsic Solubility ( S0​ )
Acetate Buffer (pH 4.0) Mono-anion8.45 ± 0.30Partial Ionization ( S1​ )
Phosphate Buffer (pH 7.4) Di-anion> 50.00Fully Ionized ( S2​ )

Data Interpretation: At pH 1.2, the compound is fully protonated. The high lattice energy and lipophilicity restrict solubility to a mere 0.15 mg/mL. As the pH approaches 4.0 (between pKa1​ and pKa2​ ), the formation of the mono-anion disrupts the crystal lattice, increasing solubility by over 50-fold. At physiological pH (7.4), the compound exists almost entirely as a di-anion, rendering it highly miscible in aqueous media.

Conclusion

The aqueous solubility of 4-bromo-5-chlorophthalic acid is not a static metric but a dynamic property heavily influenced by the electron-withdrawing nature of its halogen substituents. By employing a self-validating shake-flask methodology coupled with solid-state XRPD verification, researchers can confidently map its pH-solubility profile. This rigorous approach ensures that downstream applications—whether in organic synthesis, crystallization, or formulation—are built upon thermodynamically sound data.

References

  • MDPI. "Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present." mdpi.com. URL:[Link][2]

  • IWA Publishing. "Phthalates removal from wastewater by different methods – a review." iwaponline.com. URL: [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Exhaustive Oxidation Strategy for the Synthesis of 4-Bromo-5-chlorophthalic Acid

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Researchers Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction and Strategic Rationale 4-Bromo-5-chlorophthalic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Researchers Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction and Strategic Rationale

4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a critical halogenated building block frequently utilized in the development of advanced organic materials, including substituted polyacenes and highly functionalized phthalocyanines [1]. The presence of orthogonal halogens (bromine and chlorine) on the aromatic ring provides distinct handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate highly valuable in drug discovery and materials science.

Mechanistic Insights & Causality

A successful protocol requires understanding the redox stoichiometry and phase dynamics of the reaction:

  • Redox Stoichiometry: The oxidation of one benzylic methyl group (carbon oxidation state -3) to a carboxylic acid (carbon oxidation state +3) is a 6-electron process. Oxidizing two methyl groups requires 12 electrons. Since Mn(VII) reduces to Mn(IV) (a 3-electron reduction), exactly 4.0 molar equivalents of KMnO₄ are theoretically required. The protocol utilizes ~5.0 equivalents to provide a 25% stoichiometric excess, driving the reaction to completion.

  • Quenching (NaHSO₃): Adding sodium bisulfite post-reaction is critical. It reduces any unreacted, highly reactive Mn(VII) species to prevent over-oxidation or hazardous runaway reactions during the workup phase.

  • Phase Manipulation (KOH & HCl): The addition of aqueous KOH converts the product into a highly water-soluble dipotassium dicarboxylate salt. This allows the insoluble manganese dioxide (MnO₂) byproduct to be filtered off cleanly. Subsequent acidification with 12 M HCl protonates the carboxylates, drastically reducing the compound's aqueous solubility and forcing the target diacid to precipitate as a pure white solid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 38.7 mmol scale reaction [1].

Reagent / MaterialRoleMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
1-Bromo-2-chloro-4,5-dimethylbenzene Starting Material219.508.50 g38.71.0
Potassium Permanganate (KMnO₄) Oxidant158.0330.8 g195.05.04
Water (H₂O) Solvent18.02300 mL--
Sodium Bisulfite (NaHSO₃) Quenching Agent104.06As needed--
Potassium Hydroxide (KOH) (aq) Basifying Agent56.11As needed--
Hydrochloric Acid (12 M HCl) Acidifying Agent36.46As needed--
4-Bromo-5-chlorophthalic acid Target Product 279.47 8.60 g (Actual) 30.8 79.6% Yield

Process Workflow Visualization

The following diagram illustrates the critical phase changes and chemical transformations throughout the protocol.

G Start 1-Bromo-2-chloro-4,5-dimethylbenzene + KMnO4 + H2O Reflux Reflux (20 h) Exhaustive Benzylic Oxidation Start->Reflux Heat to 100°C Quench Quench & Basify (NaHSO3 then aq. KOH) Reflux->Quench Cool to RT Filter Vacuum Filtration (Removes insoluble MnO2) Quench->Filter Phase Separation Acidify Acidification (12 M HCl to pH < 2) Filter->Acidify Aqueous Filtrate Isolate Precipitation & Recrystallization (Hexane/Acetone) Acidify->Isolate Product Crashes Out

Figure 1: Workflow diagram for the synthesis and isolation of 4-bromo-5-chlorophthalic acid.

Step-by-Step Experimental Methodology

Safety Precaution: KMnO₄ is a strong oxidizer. Avoid contact with organic solvents during the initial setup to prevent spontaneous ignition. Handle 12 M HCl in a well-ventilated fume hood.

Phase 1: Reaction Setup and Oxidation
  • Preparation: Equip a 1000 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 1-bromo-2-chloro-4,5-dimethylbenzene (8.50 g, 38.7 mmol) to the flask, followed by 300 mL of deionized H₂O.

  • Oxidant Addition: Carefully add KMnO₄ (30.8 g, 195 mmol) to the stirring suspension. Expert Note: The oxidant can be added in portions if scaling up significantly to control the initial exotherm.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 100 °C) and maintain this temperature with vigorous stirring for 20 hours. The solution will turn dark brown/black as MnO₂ precipitates.

Phase 2: Quenching and Workup
  • Cooling & Quenching: Remove the heat source and allow the reaction to cool to room temperature. Slowly add solid NaHSO₃ in small portions until any residual purple color (indicating unreacted permanganate) is discharged.

  • Basification: Add aqueous KOH solution to the mixture until the pH is strongly basic (pH > 10). This ensures the newly formed diacid is fully deprotonated and dissolved in the aqueous phase.

  • Filtration: Filter the heterogeneous mixture through a Büchner funnel equipped with a Celite pad to remove the fine, sludgy MnO₂ precipitate. Wash the filter cake with a small volume of warm, dilute aq. KOH to ensure complete recovery of the product.

Phase 3: Isolation and Purification
  • Acidification: Transfer the clear aqueous filtrate to a large beaker. Slowly add 12 M HCl dropwise while stirring vigorously until the solution is strongly acidic (pH < 2). The target 4-bromo-5-chlorophthalic acid will precipitate as a white solid.

  • Collection: Collect the precipitate via vacuum filtration and wash the filter cake with ice-cold deionized water to remove residual inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot acetone, then slowly add hexane until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature to yield pure 4-bromo-5-chlorophthalic acid (approx. 8.60 g, 79.6% yield) as a white crystalline solid[1].

  • Characterization Check: The product should decompose at approximately 300 °C. ¹H NMR (acetone-d₆) will show two distinct singlets at δ 7.91 and 8.08 ppm [1].

References

  • Title: 多成分連結反応を活用した置換ポリアセンの合成と応用 (Synthesis and application of substituted polyacenes utilizing multi-component coupling reactions)
Application

Application Note: Selective Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-Chlorophthalic Acid Derivatives

Abstract This guide provides a comprehensive technical overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction with substrates derived from 4-bromo-5-chlorophthalic acid. Functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction with substrates derived from 4-bromo-5-chlorophthalic acid. Functionalized phthalic acid scaffolds are of significant interest in drug discovery and materials science.[1][2][3][4] The primary challenge in utilizing dihalogenated precursors like 4-bromo-5-chlorophthalic acid is achieving site-selectivity. This document elucidates the mechanistic principles that govern the preferential reactivity of the carbon-bromine bond over the carbon-chlorine bond. We present a robust, field-proven protocol for the mono-arylation of an N-substituted 4-bromo-5-chlorophthalimide, offering researchers a reliable method for synthesizing complex, functionalized building blocks.

Introduction: The Strategic Value of Functionalized Phthalimides

Phthalimides and their parent phthalic acids are privileged scaffolds in medicinal chemistry and materials science, found in molecules with a wide range of biological activities and advanced material properties.[1][3][4] The ability to precisely install diverse substituents onto the aromatic core is critical for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[5][6][7]

When employing polyhalogenated substrates, such as 4-bromo-5-chlorophthalic acid derivatives, the key to synthetic utility lies in controlling which halogen participates in the reaction. This guide addresses the inherent chemoselectivity of the Suzuki-Miyaura reaction, leveraging the differential reactivity between aryl bromides and chlorides to enable the selective synthesis of 4-aryl-5-chlorophthalic acid derivatives.[8][9]

Mechanistic Rationale for Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is paramount to controlling the reaction's outcome, particularly its selectivity. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArX R¹-X (Aryl Halide) (4-Bromo-5-chloro-phthalimide) ArX->OxAdd PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII  Preferential C-Br cleavage Transmetal Transmetalation PdII->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Boronic R²-B(OH)₂ Boronic->Transmetal PdII_R2 trans-R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Oxidative Addition is typically the rate-determining and selectivity-defining step.[8] In this stage, the active Pd(0) catalyst inserts itself into the carbon-halogen (C-X) bond. For a substrate like 4-bromo-5-chlorophthalimide, there are two potential sites for this insertion. The established reactivity trend for halides in palladium-catalyzed cross-couplings is I > Br > OTf > Cl.[8][12] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE); the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[8] Consequently, the oxidative addition occurs preferentially at the more labile C-Br bond, leading to the selective formation of the desired mono-arylated product.

Protocol Development: A Self-Validating System

For substrates containing acidic protons, such as a free phthalic acid, protection of the carboxylic acid groups is often necessary to prevent undesirable side reactions with the base. A common and effective strategy is to convert the phthalic acid to an N-substituted phthalimide. This transformation enhances solubility in organic solvents and ensures compatibility with the basic reaction conditions.

The following protocol is designed for the selective mono-arylation of an N-substituted 4-bromo-5-chlorophthalimide at the C-4 (bromo) position.

Protocol 1: Selective Mono-Arylation of N-Alkyl-4-bromo-5-chlorophthalimide

This protocol provides a reliable method for coupling a wide range of arylboronic acids to the phthalimide core.

Materials:

  • N-Alkyl-4-bromo-5-chlorophthalimide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard inert atmosphere glassware (e.g., Schlenk flask), condenser, magnetic stirrer, and heating mantle.

Experimental_Workflow Start Start Setup Assemble & Dry Glassware Start->Setup Reagents Add Phthalimide, Boronic Acid, & K₂CO₃ Setup->Reagents Inert Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Degas Bubble Inert Gas Through Mixture (10-15 min) Solvent->Degas Catalyst Add Pd(dppf)Cl₂ Catalyst Degas->Catalyst Heat Heat to 85-95 °C with Vigorous Stirring Catalyst->Heat Monitor Monitor by TLC/LC-MS (4-16 h) Heat->Monitor Workup Cool, Dilute with Water, & Extract with EtOAc Monitor->Workup Reaction Complete Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify End Characterize Pure Product Purify->End

Caption: Step-by-step experimental workflow for selective Suzuki coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add N-Alkyl-4-bromo-5-chlorophthalimide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the phthalimide substrate.

  • Final Degassing: Sparge the resulting slurry with the inert gas for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phthalimide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The conditions outlined in Protocol 1 are robust for a variety of arylboronic acids. The following table summarizes key parameters and expected outcomes.

ParameterRecommended ConditionRationale / Notes
Substrate N-Alkyl-4-bromo-5-chlorophthalimideProtection enhances solubility and prevents side reactions.
Catalyst Pd(dppf)Cl₂Highly efficient and reliable for C(sp²)-Br coupling; less reactive towards C-Cl, ensuring high selectivity.
Base K₂CO₃ or K₃PO₄Moderately strong bases that effectively activate the boronic acid without promoting substrate degradation.[14]
Solvent Dioxane/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents. Water is crucial for the catalytic cycle.[15]
Temperature 85-95 °CProvides sufficient thermal energy for the reaction without compromising selectivity. Higher temperatures may lead to C-Cl activation.
Selectivity >95% for C-Br arylationBased on the inherent reactivity difference between C-Br and C-Cl bonds.[8][9]
Yield 70-95% (isolated)Dependent on the steric and electronic properties of the arylboronic acid.

Troubleshooting

IssuePotential CauseSuggested Solution
No Reaction Ineffective degassing; Decomposed catalyst; Inactive boronic acid.Ensure a rigorously oxygen-free environment. Use fresh, high-quality catalyst and boronic acid.
Low Yield Insufficient base or catalyst; Sterically hindered boronic acid.Increase equivalents of base (to 3.0) and catalyst loading (to 5 mol%). Increase reaction time.
Dehalogenation Presence of protic impurities; Side reaction pathway.Use anhydrous solvents and reagents. Minimize water content if dehalogenation is significant.[15]
Poor Selectivity Temperature too high; Overly active catalyst system.Reduce reaction temperature. Avoid highly active phosphine ligands designed for C-Cl activation.

Conclusion and Future Applications

This application note provides a detailed, mechanistically grounded protocol for the selective mono-arylation of 4-bromo-5-chlorophthalic acid derivatives. By leveraging the intrinsic reactivity differences between C-Br and C-Cl bonds, this method offers a reliable and high-yielding pathway to valuable synthetic intermediates. The resulting 4-aryl-5-chlorophthalimide products are primed for further functionalization. The remaining chloro-substituent can be targeted in a subsequent cross-coupling reaction under more forcing conditions or with specialized catalyst systems, enabling the programmed, divergent synthesis of highly substituted phthalimide scaffolds for advanced applications in pharmaceutical and materials development.[10][16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Cano, I., & Mejía-Oneto, J. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1945-1965. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Hall, D. G., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(34), 13349-13351. Available from: [Link]

  • Ball, N. D., & Sanford, M. S. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(2), 677-685. Available from: [Link]

  • Royal Society of Chemistry. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • MDPI. (2021, November 11). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Molecules. Available from: [Link]

  • Sigman, M. S., & Toste, F. D. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12749-12759. Available from: [Link]

  • The Nobel Committee for Chemistry. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available from: [Link]

  • ResearchGate. (2024). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available from: [Link]

  • Giguere, J. R., & Pelkey, E. T. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(44), 6035-6037. Available from: [Link]

  • PubMed. (2013, June 24). Phthalic acid chemical probes synthesized for protein-protein interaction analysis. International Journal of Molecular Sciences. Available from: [Link]

  • PrepChem.com. Synthesis of 4-chlorophthalic acid. Available from: [Link]

  • Royal Society of Chemistry. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (2024, July 19). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available from: [Link]

Sources

Method

Application Note: 4-Bromo-5-chlorophthalic Acid in Coordination Chemistry

Introduction and Rationale The rational design of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) relies heavily on the geometric and electronic properties of the organic linkers[1]. While symmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The rational design of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) relies heavily on the geometric and electronic properties of the organic linkers[1]. While symmetric halogenated linkers (e.g., 4,5-dichlorophthalic acid or 4,5-dibromophthalic acid) are well-documented[2][3], 4-bromo-5-chlorophthalic acid (BCPA) represents a highly specialized, asymmetric building block.

The strategic placement of both bromine and chlorine on the phthalic acid backbone imparts distinctive electronic and steric properties that significantly influence its coordination capabilities[3]. The asymmetry breaks the local symmetry of the resulting crystal lattice, often preventing structural interpenetration—a common issue that reduces the pore volume in MOFs. Furthermore, the varying electronegativity and polarizability of the -Cl and -Br substituents create a polarized pore environment, enhancing the framework's capacity for highly specific non-covalent interactions, such as halogen bonding and π−π stacking, which are critical for guest encapsulation and drug delivery applications[2].

Physicochemical Profile & Coordination Thermodynamics

Understanding the baseline properties of BCPA is essential for predicting its behavior in solvothermal synthesis. The electron-withdrawing nature of the halogens lowers the pKa of the carboxylic acid groups compared to unsubstituted phthalic acid, meaning BCPA deprotonates more readily at lower pH values.

Table 1: Physicochemical Properties of 4-Bromo-5-chlorophthalic Acid
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₈H₄BrClO₄Provides dual halogen sites for varying interaction strengths.
Molecular Weight 279.47 g/mol Requires precise stoichiometric calculation during synthesis.
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly in H₂ODictates the use of mixed-solvent systems (e.g., DMF/H₂O) for crystal growth.
Steric Bulk High (due to adjacent -Br and -Cl)Imposes a rigid bite angle, favoring discrete polynuclear clusters or 2D layers over dense 3D networks.
Thermal Stability > 250 °C (Anhydride formation)Withstands standard solvothermal conditions (80–150 °C) without decomposition[2].

Coordination Modes and Structural Directing Effects

The proximity of the two carboxylate groups (ortho-position) combined with the bulky halogens forces BCPA to adopt specific coordination geometries. Depending on the metal center's hardness and the solvent environment, BCPA can bridge multiple metal ions or chelate a single metal center.

CoordinationModes BCPA 4-Bromo-5-chlorophthalic Acid (BCPA) Monodentate Monodentate Coordination BCPA->Monodentate Low pH / High Sterics Chelating Chelating Bidentate BCPA->Chelating Transition Metals (e.g., Zn2+, Cu2+) Bridging Bridging Bidentate BCPA->Bridging Lanthanides / Hard Acids

Figure 1: Primary coordination modes of BCPA driven by reaction conditions and metal selection.

Experimental Protocol: Solvothermal Synthesis of a Zn-BCPA MOF

This protocol details the synthesis of a mixed-ligand coordination polymer, [Zn₂(BCPA)₂(4,4'-bipyridine)]ₙ, designed for small-molecule drug encapsulation.

Causality in Experimental Design
  • Solvent Choice (DMF/H₂O): N,N-Dimethylformamide (DMF) acts as both a solvent and a slow-release base. Under solvothermal heating, DMF partially hydrolyzes to produce dimethylamine, gradually raising the pH. This slow deprotonation of BCPA prevents rapid, amorphous precipitation, favoring the nucleation of high-quality single crystals.

  • Co-ligand (4,4'-bipyridine): Because BCPA's steric bulk often limits it to forming 1D chains or 2D sheets, a rigid, linear N-donor pillar like 4,4'-bipyridine is introduced to cross-link the 2D layers into a porous 3D framework.

  • Cooling Rate: A programmed cooling rate of -5 °C/h minimizes thermodynamic defects in the crystal lattice.

Step-by-Step Methodology

Reagents Required:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Bromo-5-chlorophthalic acid (BCPA)

  • 4,4'-Bipyridine (bipy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Precursor Preparation: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg) and 0.1 mmol of BCPA (27.9 mg) in 3 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Co-ligand Addition: Add 0.05 mmol of 4,4'-bipyridine (7.8 mg) to the solution.

  • Solvent Modulation: Add 1 mL of deionized water dropwise while stirring. Note: The addition of water increases the polarity of the solvent mixture, fine-tuning the solubility limit of the resulting coordination polymer.

  • Solvothermal Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a programmable laboratory oven. Heat from room temperature to 120 °C at a rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

  • Harvesting: Decant the mother liquor. Wash the resulting block-shaped crystals three times with fresh DMF (5 mL per wash) to remove unreacted precursors, followed by three washes with absolute ethanol to facilitate solvent exchange.

  • Activation: Dry the crystals under dynamic vacuum at 80 °C for 12 hours to evacuate the pores.

Workflow Precursors Precursor Mixing Zn + BCPA + bipy Solvent Solvent Addition DMF:H2O (3:1) Precursors->Solvent Heating Solvothermal Heating 120°C for 72h Solvent->Heating Cooling Controlled Cooling -5°C/hour Heating->Cooling Washing Solvent Exchange DMF -> Ethanol Cooling->Washing Activation Vacuum Drying 80°C, 12h Washing->Activation

Figure 2: Step-by-step solvothermal workflow for synthesizing BCPA-based MOFs.

Analytical Validation and Guest Encapsulation

To ensure the protocol is self-validating, the synthesized MOF must be characterized before downstream applications (e.g., drug delivery).

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk powder against the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) data. A match confirms phase purity.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C under an N₂ atmosphere. An initial weight loss around 80–100 °C corresponds to the removal of residual ethanol. The framework should remain stable up to ~300 °C, after which the BCPA linker begins to decompose[2].

  • Guest Encapsulation (Drug Delivery): The polarized pore environment created by the -Br and -Cl atoms exhibits a strong affinity for fluorinated drugs (e.g., 5-Fluorouracil) via orthogonal halogen bonding. To load the drug, soak 50 mg of the activated MOF in a 10 mg/mL solution of 5-Fluorouracil in methanol for 48 hours, then centrifuge and dry. The loading capacity can be quantified by measuring the depletion of the drug in the supernatant using UV-Vis spectroscopy.

References

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-5-chlorophthalic Acid

Target Audience: Process Chemists, Materials Scientists, and API Development Professionals Content Focus: Scalable Oxidation Protocols, Mechanistic Causality, and Downstream Purification Introduction and Strategic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Materials Scientists, and API Development Professionals Content Focus: Scalable Oxidation Protocols, Mechanistic Causality, and Downstream Purification

Introduction and Strategic Rationale

4-Bromo-5-chlorophthalic acid is a highly valuable, asymmetrically halogenated building block utilized in the synthesis of advanced polyimides, specialized phthalocyanine dyes, and complex active pharmaceutical ingredients (APIs). The presence of both bromine and chlorine on the aromatic ring provides orthogonal reactivity handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

While commercial procurement is possible for small-scale discovery [1], scaling up the synthesis in-house is often required for pilot-plant operations. The most robust, scalable, and environmentally manageable route avoids direct, harsh halogenation of phthalic anhydrides—which often yields difficult-to-separate regioisomers—and instead relies on the exhaustive oxidation of 4-bromo-5-chloro-o-xylene using potassium permanganate (KMnO₄) in an aqueous medium [2].

Mechanistic Causality in Process Design

Scaling up the oxidation of substituted o-xylenes requires careful management of mass transfer, thermal control, and downstream workup.

  • Choice of Oxidant: KMnO₄ in water is preferred over nitric acid or catalytic aerobic oxidation for this specific substrate because the electron-withdrawing halogens deactivate the ring, making the methyl groups highly resistant to milder oxidants.

  • Reaction Quenching (The NaHSO₃/KOH System): A critical failure point in scale-up is the incomplete reduction of excess oxidant. Adding sodium bisulfite (NaHSO₃) safely reduces any residual Mn(VII) to insoluble MnO₂. The subsequent addition of aqueous KOH is mechanistically vital: it ensures the reaction medium remains highly basic, keeping the newly formed 4-bromo-5-chlorophthalic acid fully deprotonated as a highly water-soluble dipotassium salt. This allows for the physical separation of the product from the MnO₂ waste via filtration.

  • Precipitation: Acidification with 12 M HCl forces the protonation of the carboxylate groups, drastically reducing aqueous solubility and driving the crystallization of the pure di-acid.

Process Flow Visualization

G Start 4-Bromo-5-chloro-o-xylene (Starting Material) Oxidation Exhaustive Oxidation (KMnO4, H2O, Reflux 20h) Start->Oxidation Heat (100°C) Quench Quench & Basify (NaHSO3 then aq. KOH) Oxidation->Quench Cool to RT Filter Filtration (Remove MnO2 byproduct) Quench->Filter Precipitate MnO2 Acidify Acidification (12 M HCl, pH < 2) Filter->Acidify Filtrate (Phthalate salt) Crystallize Recrystallization (Hexane/Acetone) Acidify->Crystallize Crude Solid Product 4-Bromo-5-chlorophthalic acid (Pure Solid) Crystallize->Product Yield ~79.6%

Process flow diagram for the scale-up synthesis of 4-bromo-5-chlorophthalic acid.

Step-by-Step Experimental Protocol

Note: The following protocol is adapted from validated multi-component coupling research methodologies [2] and optimized for a ~10-gram pilot scale. It can be linearly scaled assuming appropriate reactor cooling capacity.

Phase 1: Exhaustive Oxidation

  • Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple.

  • Charge the reactor with 300 mL of deionized H₂O and 30.8 g (195 mmol, ~5.0 equiv) of Potassium Permanganate (KMnO₄). Stir vigorously to ensure partial dissolution/suspension.

  • Add 8.50 g (38.7 mmol) of 4-bromo-5-chloro-o-xylene to the stirring mixture.

  • Heat the reaction mixture to reflux (~100 °C). Maintain vigorous mechanical stirring and reflux for 20 hours. Engineering Note: The reaction is heterogeneous; adequate agitation is critical to overcome mass transfer limitations between the organic and aqueous phases.

Phase 2: Quenching and Phase Separation 5. Remove the heat source and allow the reaction mixture to cool to room temperature (20–25 °C). 6. Slowly add solid Sodium Bisulfite (NaHSO₃) in small portions until the purple color of unreacted permanganate is completely discharged, leaving a brown suspension of MnO₂. Caution: Exothermic quench. 7. Add a 10% aqueous Potassium Hydroxide (KOH) solution until the pH of the mixture is strongly basic (pH > 11). This guarantees the product is in its soluble dipotassium salt form. 8. Filter the heavy brown suspension through a large Büchner funnel packed with a Celite pad to remove the MnO₂. Wash the filter cake with an additional 50 mL of hot, basic water to extract any trapped product.

Phase 3: Acidification and Purification 9. Transfer the clear, colorless filtrate to a large beaker equipped with a magnetic stir bar. 10. Place the beaker in an ice-water bath. Slowly add 12 M Hydrochloric Acid (HCl) dropwise until the solution reaches pH 1–2. A dense white precipitate of crude 4-bromo-5-chlorophthalic acid will form immediately. 11. Collect the crude solid via vacuum filtration and wash with ice-cold deionized water to remove residual inorganic salts. 12. Recrystallization: Dissolve the crude solid in a minimum amount of boiling acetone. Slowly add hexane until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling at 4 °C. 13. Filter the resulting white crystals and dry under high vacuum at 50 °C for 12 hours.

Quantitative Data & Analytical Validation

The table below summarizes the expected stoichiometric parameters and yield metrics based on established literature [2].

ParameterValue / MaterialMolar EquivalentsMass / Volume
Starting Material 4-Bromo-5-chloro-o-xylene1.0 equiv8.50 g (38.7 mmol)
Oxidant Potassium Permanganate (KMnO₄)5.04 equiv30.8 g (195 mmol)
Solvent Deionized Water (H₂O)N/A300 mL
Acidifier 12 M Hydrochloric Acid (HCl)Excessto pH < 2
Expected Yield 4-Bromo-5-chlorophthalic acid~79.6%~8.60 g
Appearance White solidN/AN/A
Melting Point Decomposes at 300 °CN/AN/A

Analytical Signatures (for QA/QC):

  • ¹H NMR (acetone-d₆, δ): 7.91 (s, 1H), 8.08 (s, 1H). The presence of only two distinct aromatic singlets confirms the para-relationship of the remaining protons and the preservation of the ring substitution pattern.

  • ¹³C NMR (acetone-d₆, δ): 125.2, 131.2, 133.5, 134.4 (plus carbonyl carbons).

References

  • Title: 多成分連結反応を活用した置換ポリアセンの合成と応用 (Synthesis and application of substituted polyacenes utilizing multi-component coupling reactions) Source: National Institute of Informatics (NII), Japan URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-5-Chlorophthalic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-5-chlorophthalic acid (CAS 937647-86-4) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-5-chlorophthalic acid (CAS 937647-86-4) . This highly functionalized building block presents a dual steric challenge: the adjacent halogens (C4-Br, C5-Cl) severely hinder cross-coupling reactions, while the ortho-dicarboxylic acids (C1, C2) resist standard derivatization due to extreme spatial crowding.

Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these barriers.

Section 1: Overcoming Steric Hindrance in Cross-Coupling (C4/C5 Positions)

Expertise & Experience: The Causality of Catalyst Failure

When attempting Suzuki-Miyaura or Buchwald-Hartwig couplings on 4-bromo-5-chlorophthalic acid, standard palladium catalysts (e.g., Pd(PPh3​)4​ ) frequently fail. The adjacent bromine and chlorine atoms create a massive steric shield. Standard phosphine ligands form bulky, bis-ligated L2​Pd(0) complexes that are physically too large to penetrate this shield and undergo oxidative addition into the C-Br bond.

The Solution: To overcome this, you must use bulky, electron-rich dialkylbiarylphosphine ligands developed by the Buchwald group, specifically XPhos or SPhos [1].

  • Mechanistic Causality: Counterintuitively, adding a bulkier ligand solves the steric problem. XPhos forces the palladium to remain in a highly reactive, monoligated L1​Pd(0) state[1]. This smaller, highly electron-rich species easily inserts into the crowded C4-Br bond. Furthermore, the extreme steric bulk of the XPhos ligand actively pushes the coupled fragments together, artificially accelerating the final reductive elimination step[2].

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling at C4

Because the C-Br bond is weaker than the C-Cl bond, chemoselective coupling at the C4 position is highly favored if the correct catalytic system is used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under inert argon, combine 4-bromo-5-chlorophthalic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)2​ (2 mol%), and XPhos (4 mol%).

  • Base & Solvent: Add anhydrous K3​PO4​ (3.0 equiv). Inject degassed THF and water (10:1 ratio) to dissolve the reagents.

  • Reaction: Heat the mixture to 70 °C with vigorous stirring for 12–16 hours.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl (to protonate the carboxylic acids), extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

Self-Validation Checkpoint: The reaction is self-validating via visual cues. The initial mixture will appear as a red/brown suspension. Upon heating and the successful formation of the active L1​Pd(0) species, the solution will transition to a clear, golden-yellow color. TLC (Hexanes/EtOAc 3:1 with 1% acetic acid) will show the complete consumption of the starting material (UV active, Rf​≈0.2 ) and the appearance of a new, higher Rf​ spot.

Section 2: Managing Steric Hindrance in Carboxylic Acid Derivatization

Expertise & Experience: Bypassing the C1/C2 Steric Clash

Attempting direct Fischer esterification or standard peptide-coupling amidation on 4-bromo-5-chlorophthalic acid often yields complex mixtures of unreacted starting material, mono-derivatives, and di-derivatives. The two ortho-carboxylic acid groups sterically clash; activating one group physically blocks reagents from accessing the other.

The Solution: The most reliable, thermodynamically favored workaround is to force dehydration to form 4-bromo-5-chlorophthalic anhydride [3].

  • Mechanistic Causality: Refluxing in acetic anhydride locks the molecule into a planar, highly reactive 5-membered cyclic anhydride. This eliminates the steric clash between the hydroxyl groups. Subsequent nucleophilic attack (by an alcohol or amine) opens the ring, yielding exactly one ester/amide and one free carboxylic acid[4]. This guarantees 100% regiocontrol for mono-derivatization.

Self-Validating Protocol: Anhydride Formation & Selective Ring Opening

Step-by-Step Methodology:

  • Dehydration: Suspend 4-bromo-5-chlorophthalic acid (1.0 equiv) in neat acetic anhydride (5.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 140 °C) for 3 hours under a nitrogen atmosphere.

  • Isolation: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure. Recrystallize the crude solid from dry toluene to yield pure 4-bromo-5-chlorophthalic anhydride.

  • Ring Opening (Mono-Esterification): Dissolve the purified anhydride in the desired anhydrous alcohol (e.g., methanol). Add a catalytic amount of DMAP and stir at room temperature for 4 hours.

Self-Validation Checkpoint: During step 2, the starting di-acid is initially insoluble but will completely dissolve into a clear solution upon successful conversion to the anhydride. During step 3, the precipitation of sharp, white, needle-like crystals upon cooling confirms the purity of the cyclic anhydride.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between ligand choice and reaction success for the sterically hindered C4-Br position.

Ligand ChoiceActive Catalyst StateOxidative Addition RateReductive EliminationSuitability for 4-Bromo-5-Chlorophthalic Acid
PPh3​ L2​Pd(0) Slow (Sterically Blocked)SlowPoor (Fails to couple; starting material recovered)
dppf L2​Pd(0) ModerateModerateLow (Requires extreme heat; side reactions occur)
SPhos L1​Pd(0) FastFastExcellent (Ideal for heteroaryl boronic acids)
XPhos L1​Pd(0) Very FastVery FastExcellent (Best overall for ortho-halogen bulk)

Section 4: Visual Workflows and Mechanisms

Workflow Start 4-Bromo-5-chlorophthalic acid Sub1 Pathway A: Cross-Coupling Start->Sub1 Sub2 Pathway B: Derivatization Start->Sub2 Ligand Pd(OAc)2 + XPhos Ligand Sub1->Ligand Anhydride Acetic Anhydride Reflux Sub2->Anhydride Coupled C4-Substituted Product Ligand->Coupled MonoEster Nucleophilic Ring Opening Anhydride->MonoEster

Workflow for divergent functionalization of 4-bromo-5-chlorophthalic acid.

Mechanism Pd Pd Precatalyst + XPhos L1Pd Active L1Pd(0) Species Pd->L1Pd Activation OxAdd Oxidative Addition L1Pd->OxAdd C4-Br Insertion Trans Transmetalation OxAdd->Trans Boronic Acid RedElim Reductive Elimination Trans->RedElim RedElim->L1Pd Product Release

XPhos-mediated catalytic cycle overcoming ortho-halogen steric hindrance.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my Suzuki coupling yielding hydrodehalogenated byproducts instead of the cross-coupled product? A: Hydrodehalogenation (replacement of the C4-Br with a proton) occurs when the rate of transmetalation is slower than the rate of beta-hydride elimination or protonation from the solvent. This is common with sterically hindered substrates. To fix this, ensure your boronic acid is freshly purified, increase the equivalents of base ( K3​PO4​ ), and strictly degas your solvents to prevent catalyst poisoning[5].

Q: Can I selectively couple at the C5-Chloro position instead of the C4-Bromo position? A: Direct chemoselective coupling at the C-Cl bond in the presence of a C-Br bond is thermodynamically unfavorable because the C-Br bond has a lower dissociation energy. To functionalize the C5 position, you must first perform a coupling at the C4-Br position. Once the bromine is replaced, you can utilize a stronger catalyst system (e.g., BrettPhos or higher temperatures) to activate the remaining C5-Cl bond[6].

Q: Why is acetic acid produced during the anhydride formation, and why must it be removed? A: Acetic anhydride acts as a dehydrating agent. It reacts with the water molecule eliminated from the dicarboxylic acid, forming two molecules of acetic acid[7]. If the acetic acid is not distilled off, the reaction reaches an equilibrium and prevents quantitative conversion to the cyclic phthalic anhydride.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Phthalic Anhydride. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry of Acid Anhydrides. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-Bromo-5-chlorophthalic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 4-bromo-5-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 4-bromo-5-chlorophthalic acid (CAS: 937647-86-4) [1].

Synthesizing highly functionalized halogenated phthalic acids—whether via the KMnO₄ oxidation of 4-bromo-5-chloro-o-xylene[2] or direct halogenation of phthalic anhydrides—often yields a complex crude mixture. Because the target molecule shares nearly identical solubility profiles and molecular weights with its unreacted precursors (e.g., 4-chlorophthalic acid, 4-bromophthalic acid, and unhalogenated phthalic acid), standard purification techniques frequently fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is standard solvent recrystallization failing to separate 4-bromo-5-chlorophthalic acid from mono-halogenated precursors? Causality: Halogenated phthalic acids possess nearly identical crystal lattice energies and hydrogen-bonding capabilities. When you attempt a standard recrystallization (e.g., from water or ethanol/water), the mono-halogenated precursors (like 4-chlorophthalic acid) co-crystallize with the di-halogenated target, forming mixed crystals. Solution: You must exploit the subtle differences in their pKa​ values. The dual inductive electron-withdrawing effects of both the bromine and chlorine atoms lower the pKa​ of 4-bromo-5-chlorophthalic acid compared to its mono-halogenated counterparts. This allows for selective precipitation using the Quarter Salt Method [3].

Q2: What is the "Quarter Salt" method, and why is it the industry standard for this purification? Causality: Patented for halogenated phthalic acids, this method involves adjusting the pH of an alkaline solution of the crude mixture to a highly specific window (pH 2.1 – 2.8) in the presence of alkali metal ions (Na⁺, K⁺, or Li⁺). At this exact isoelectric point, two molecules of the di-halogenated phthalic acid coordinate with one alkali metal ion to form a highly insoluble bis(di-halo-phthalic acid) quarter salt. The less acidic mono-halogenated and unhalogenated precursors remain fully solvated in the mother liquor [3].

Q3: My synthesis relies on the KMnO₄ oxidation of 4-bromo-5-chloro-o-xylene. How do I remove partially oxidized intermediates? Causality: Permanganate oxidation of ortho-xylenes is notoriously difficult to drive to completion due to steric hindrance and the electron-withdrawing halogens deactivating the ring [2]. This leaves behind partially oxidized intermediates like 4-bromo-5-chloro-2-methylbenzoic acid. Solution: Because mono-carboxylic acids have a higher pKa​ (~4.0) than di-carboxylic phthalic acids (~2.0), you can use a strictly controlled acid-base extraction. By buffering your aqueous phase to pH 3.5, the di-carboxylic acid remains highly water-soluble (as a mono-sodium salt), while the mono-carboxylic intermediate protonates and can be washed away with an organic solvent like ethyl acetate.

Q4: Can I use silica gel flash chromatography to purify the crude mixture? Causality: Free phthalic acids streak severely on bare silica gel due to intense, multi-point hydrogen bonding between the adjacent carboxylic acids and the silanol groups on the stationary phase. Solution: If chromatography is mandatory, you must temporarily mask the hydrogen bonding. Derivatize the crude mixture into an anhydride (using acetic anhydride) or a dimethyl ester (using methanol/H₂SO₄). Perform the chromatographic separation on the derivatized molecules, and then hydrolyze the pure fractions back to 4-bromo-5-chlorophthalic acid.

Part 2: Quantitative Data & Parameters

Summarizing the physicochemical parameters is critical for designing a successful separation gradient.

Table 1: Operational Parameters for Quarter Salt Precipitation [3]
ParameterOptimal TargetMechanistic Consequence of Deviation
Target pH Range 2.1 – 2.8pH < 2.0: Free acid precipitates indiscriminately.pH > 3.0: Forms highly soluble mono-sodium salt; zero yield.
Alkali Metal Ion Na⁺, K⁺, or Li⁺Required to bridge the hydrogen-bonded dimer lattice.
Minimum Cation Ratio 0.25 mol per mol of acidInsufficient cations prevent the stoichiometric quarter salt from nucleating.
Recovery Acid Conc. HCl or H₂SO₄Required to break the quarter salt lattice and precipitate the free acid (Target pH < 1.0).
Table 2: Impurity Profiling & Removal Strategies
Impurity TypeOriginPrimary Removal Strategy
Phthalic Acid Unreacted starting materialRemains in mother liquor during Quarter Salt precipitation.
4-Chlorophthalic Acid Incomplete brominationSeparated via Fractional Sublimation of Anhydrides.
4-Bromo-5-chloro-2-methylbenzoic acid Incomplete KMnO₄ oxidationRemoved via buffered liquid-liquid extraction (pH 3.5).

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: The Quarter Salt Precipitation Method

Purpose: To isolate 4-bromo-5-chlorophthalic acid from mono-halogenated precursors.

  • Alkaline Dissolution: Suspend 10.0 g of the crude acid mixture in 50 mL of deionized water. Slowly add 50% NaOH (aq) dropwise under continuous stirring until the solid completely dissolves.

    • Validation Checkpoint: Verify the pH is > 7.5. The solution must be completely transparent. Any remaining solid is a non-acidic impurity and should be filtered off.

  • Controlled Acidification: Insert a calibrated pH meter into the solution. Slowly add 1M HCl dropwise. The solution will briefly cloud and then clear. Stop adding acid exactly when the pH reaches 2.5 .

    • Causality: At pH 2.5, the thermodynamic conditions favor the crystallization of the bis(4-bromo-5-chlorophthalic acid) sodium salt.

  • Crystallization: Allow the solution to stir gently at room temperature for 4 hours, then chill to 4°C overnight.

    • Validation Checkpoint: A dense, white crystalline precipitate must form. If no precipitate forms, verify the pH; if it has drifted above 2.8, add trace HCl.

  • Filtration: Filter the quarter salt crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold water (pH adjusted to 2.5). Discard the mother liquor, which contains the unreacted precursors.

  • Free Acid Recovery: Resuspend the purified quarter salt in 30 mL of deionized water. Add concentrated HCl until the pH drops below 1.0 .

    • Causality: The strong acid displaces the sodium ions, destroying the quarter salt complex and forcing the highly insoluble free 4-bromo-5-chlorophthalic acid to precipitate.

  • Final Isolation: Filter the pure free acid, wash with cold water, and dry under high vacuum at 60°C.

Protocol B: Anhydride Derivatization & Sublimation

Purpose: To separate closely related di-halogenated isomers or residual mono-halogenated impurities when the Quarter Salt method is insufficient.

  • Dehydration: Suspend the crude acid mixture in excess acetic anhydride (approx. 5 mL per gram of crude). Reflux at 140°C for 3 hours.

    • Causality: Acetic anhydride acts as both solvent and dehydrating agent, closing the ring to form 4-bromo-5-chlorophthalic anhydride.

  • Solvent Removal: Remove unreacted acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure.

    • Validation Checkpoint: The residue should be a dry, off-white solid. IR spectroscopy should show characteristic anhydride carbonyl stretches at ~1850 and ~1770 cm⁻¹, with no broad O-H stretch.

  • Fractional Sublimation: Place the crude anhydride in a vacuum sublimation apparatus. Apply high vacuum (< 0.1 Torr) and slowly heat. Mono-halogenated anhydrides will sublime at lower temperatures. Collect the fraction that sublimes at the specific sublimation point of the di-halogenated product.

  • Hydrolysis: To regenerate the free acid, reflux the purified anhydride in deionized water for 2 hours until the solid fully dissolves, then cool to precipitate pure 4-bromo-5-chlorophthalic acid.

Part 4: Visual Workflows

QuarterSaltWorkflow A Crude Mixture (Di-halo, Mono-halo, Unreacted) B Alkaline Dissolution (NaOH, pH > 7) A->B C Controlled Acidification (HCl, Target pH 2.1 - 2.8) B->C D Quarter Salt Precipitation [Bis(di-halo-phthalic acid)•Na] C->D E Filtration (Impurities removed in filtrate) D->E F Strong Acidification (pH < 1.0) E->F G Pure 4-Bromo-5-chlorophthalic Acid F->G

Fig 1: Quarter Salt Precipitation Workflow for Halogenated Phthalic Acids.

AnhydrideWorkflow A Crude Phthalic Acids B Reflux with Acetic Anhydride (Dehydration) A->B C Vacuum Evaporation (Remove Excess Reagent) B->C D Fractional Sublimation (Separate by Volatility) C->D E Aqueous Hydrolysis (Reflux in H2O) D->E F Pure 4-Bromo-5-chlorophthalic Acid E->F

Fig 2: Anhydride Derivatization and Fractional Sublimation Workflow.

References

  • Synthesis of substituted polyacenes utilizing multicomponent coupling reactions (KMnO4 Oxidation of o-Xylenes). National Institute of Informatics (NII). Available at:[Link]

  • EP0416602A2 - Bis(4-halo-phthalic acid) quarter salts, process for their preparation and their use.Google Patents.
Troubleshooting

Technical Support Center: Halogenation of 4-Bromo-5-Chlorophthalic Acid

Guide for Senior Application Scientists This guide provides in-depth troubleshooting strategies and foundational knowledge for the electrophilic halogenation of 4-bromo-5-chlorophthalic acid. It is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Senior Application Scientists

This guide provides in-depth troubleshooting strategies and foundational knowledge for the electrophilic halogenation of 4-bromo-5-chlorophthalic acid. It is designed for researchers and drug development professionals aiming to optimize this challenging transformation by minimizing the formation of side products.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my halogenation of 4-bromo-5-chlorophthalic acid resulting in a complex mixture of products with low yield?

A: The primary challenge stems from the electronic nature of your substrate. The aromatic ring is severely deactivated due to the presence of three electron-withdrawing groups: a bromo group, a chloro group, and the phthalic anhydride moiety (which typically forms from the acid under reaction conditions). This deactivation makes the ring less nucleophilic and slows down the desired electrophilic aromatic substitution (EAS) reaction.[1][2] Consequently, forcing conditions (e.g., high temperatures or strong catalysts) are often required, which can simultaneously decrease selectivity and lead to side reactions or decomposition.

Q2: What are the most probable side products I should be looking for?

A: The side products are almost always related to regioselectivity and over-halogenation.

  • Regioisomers: The existing bromine and chlorine are ortho, para-directing, while the anhydride group is meta-directing. This creates a conflict. While the position C-6 is sterically hindered, substitution at C-3 is electronically plausible, leading to an isomeric byproduct.

  • Over-halogenated Products: If the reaction is pushed too hard or with excess halogenating agent, a second halogen can be added to the ring, resulting in a di-halogenated product.

  • Benzylic Halogenation (if applicable): This is not a concern for phthalic acid itself, but if you are working with a derivative that has an alkyl side chain (e.g., dimethylphthalate), radical conditions (like using N-Bromosuccinimide with a radical initiator) could cause halogenation on the alkyl group.[3][4]

Q3: My reaction is not proceeding at all. What is the most likely reason?

A: A stalled reaction is almost certainly due to the heavily deactivated ring. The electrophile you are generating is not potent enough to react with the electron-poor aromatic system.[5] This can be caused by:

  • An insufficient amount or activity of the Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

  • Reaction temperature being too low.

  • Using a mild halogenating agent that is unsuitable for such a deactivated substrate.

Q4: Which is a better halogenating agent for this specific substrate: elemental bromine with a Lewis acid or N-bromosuccinimide (NBS)?

A: For a strongly deactivated ring like 4-bromo-5-chlorophthalic anhydride, elemental bromine (Br₂) activated by a strong Lewis acid such as FeBr₃ is generally required.[6] This combination generates a highly reactive "Br+" electrophile necessary to overcome the high activation energy of the reaction. NBS is typically used for radical-mediated benzylic bromination or for halogenating more activated aromatic rings and is unlikely to be effective here without a very strong acid catalyst.[7]

Section 2: Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and provides actionable solutions based on chemical principles.

Problem 1: Low Yield or No Reaction
  • Underlying Cause: The nucleophilicity of the aromatic ring is too low for the generated electrophile. The activation energy barrier for the formation of the sigma complex is not being overcome.[4]

  • Troubleshooting Steps:

    • Increase Catalyst Potency/Loading: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. Consider increasing the molar ratio of the catalyst relative to the substrate. Iron(III) bromide is a classic and effective catalyst for brominations.[8]

    • Optimize Temperature: While low temperatures favor selectivity, a certain thermal threshold must be reached. Gradually increase the reaction temperature in controlled increments (e.g., 10 °C at a time) and monitor the reaction progress by TLC or GC/LC-MS.

    • Choice of Solvent: Use an inert solvent that does not compete with the substrate or coordinate strongly with the catalyst. Dichloromethane, carbon tetrachloride, or nitrobenzene are common choices.[9]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
  • Underlying Cause: The reaction conditions are too harsh, overcoming the subtle electronic and steric differences that guide regioselectivity. High temperatures provide enough energy to overcome the activation barriers for multiple pathways.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical parameter for controlling selectivity.[10] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the thermodynamically preferred isomer.

    • Slow Reagent Addition: Add the halogenating agent (e.g., a solution of bromine in the reaction solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, preventing side reactions and improving selectivity.

    • Consider a Milder System (with caution): While less likely to work, a different Lewis acid or a buffered system could potentially offer a different selectivity profile, although this will likely come at the cost of overall yield.

Problem 3: Significant Over-halogenation
  • Underlying Cause: Excess halogenating agent or reaction conditions that are too forcing (high temperature, long reaction time) after the initial desired product has formed.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise molar equivalent of the halogenating agent (typically 1.0 to 1.1 equivalents). Do not use a large excess.

    • Monitor Reaction Progress: Actively monitor the reaction using an appropriate technique (TLC, GC, LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of the di-halogenated product appear.

    • Lower Temperature and Reduce Time: As with regioselectivity, lower temperatures and shorter reaction times will disfavor the second, more difficult halogenation event.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the selective bromination of 4-bromo-5-chlorophthalic acid (anhydride form).

Objective: To synthesize 4,6-dibromo-5-chlorophthalic anhydride.

Methodology: Electrophilic Aromatic Bromination using Br₂/FeBr₃.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-5-chlorophthalic anhydride (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (or another suitable inert solvent). Cool the flask to 0 °C in an ice bath. Under a nitrogen atmosphere, add anhydrous iron(III) bromide (FeBr₃) (0.1 - 0.3 eq) to the suspension.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to a maximum of 40 °C.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the red/brown color of excess bromine dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired product.

Section 4: Understanding the Underlying Chemistry

Directing Effects on the Substrate

The regiochemical outcome of the halogenation is determined by the cumulative electronic effects of the substituents already on the aromatic ring.

SubstituentTypeDirecting EffectInfluence on Reactivity
-Br HalogenOrtho, Para-DirectingDeactivating
-Cl HalogenOrtho, Para-DirectingDeactivating
-C(O)OC(O)- AnhydrideMeta-DirectingStrongly Deactivating

Analysis of Potential Substitution Positions:

  • Position 3: Activated by the ortho-directing Chlorine and para-directing Bromine. Deactivated by the meta-directing anhydride. This is a plausible site for substitution.

  • Position 6: Activated by the ortho-directing Bromine and para-directing Chlorine. Deactivated by the meta-directing anhydride. This position is highly sterically hindered by the adjacent bromine and the peri-anhydride carbonyl, making it a less likely site of attack.

Therefore, the primary regioisomeric byproduct is expected to be the one resulting from substitution at the C-3 position.

Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during this halogenation reaction.

Troubleshooting_Workflow Start Analyze Reaction Outcome Q_Yield Is Yield < 30% or No Reaction? Start->Q_Yield Q_Isomers Are Multiple Isomers Formed? Q_Yield->Q_Isomers No Sol_Yield Increase Catalyst Load Gradually Increase Temp Q_Yield->Sol_Yield Yes Q_Overhalogenation Is Over-halogenation > 10%? Q_Isomers->Q_Overhalogenation No Sol_Isomers Lower Reaction Temperature Slow Reagent Addition Q_Isomers->Sol_Isomers Yes Sol_Overhalogenation Reduce Halogen Stoichiometry (1.0-1.05 eq) Monitor Reaction and Quench Promptly Q_Overhalogenation->Sol_Overhalogenation Yes Success Optimized Reaction Q_Overhalogenation->Success No Sol_Yield->Start Re-evaluate Sol_Isomers->Start Re-evaluate Sol_Overhalogenation->Start Re-evaluate

Caption: Troubleshooting workflow for halogenation side products.

References

Sources

Optimization

Best recrystallization solvents for 4-bromo-5-chlorophthalic acid

Answering the user's request.## Technical Support Center: Recrystallization of 4-bromo-5-chlorophthalic acid Prepared by the Office of the Senior Application Scientist This guide is designed to provide researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Recrystallization of 4-bromo-5-chlorophthalic acid

Prepared by the Office of the Senior Application Scientist

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the successful recrystallization of 4-bromo-5-chlorophthalic acid. Recognizing that this specific molecule's purification data is not widely published, this document provides a foundational strategy based on the principles of physical organic chemistry and established protocols for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 4-bromo-5-chlorophthalic acid?

The primary challenge is the absence of a standardized, published solvent system for this specific di-halogenated phthalic acid. The molecule's characteristics—high polarity from two carboxylic acid groups, potential for strong crystal lattice interactions due to its aromatic structure and hydrogen bonding capability, and the influence of two different halogen substituents—make solvent selection non-trivial. The ideal solvent must effectively solubilize the compound at an elevated temperature while ensuring poor solubility at lower temperatures to maximize yield.

Q2: How do I select a suitable starting solvent for my experiments?

A systematic approach based on the principle of "like dissolves like" is the most effective strategy.[1] Given that 4-bromo-5-chlorophthalic acid is a polar aromatic carboxylic acid, candidate solvents should be polar. Aromatic carboxylic acids are often purified by conversion to their sodium salts, recrystallization from hot water, and subsequent reconversion to the free acids.[2] Alternatively, direct crystallization from polar solvents or solvent mixtures is common.[2]

The following table outlines promising candidate solvents for initial screening, based on data from analogous compounds and general solvent properties.[3]

Solvent SystemBoiling Point (°C)Rationale & Expected BehaviorPotential Issues
Water 100 °CThe high polarity and hydrogen bonding capacity of water may make it a suitable solvent, especially at boiling temperatures. It has been successfully used for the recrystallization of the parent 4-bromophthalic acid.[4]The compound may have low solubility even in boiling water, potentially requiring large solvent volumes.
Aqueous Ethanol 78-100 °CA solvent pair can fine-tune solvating power. Ethanol will increase the solubility of the organic portion of the molecule, while water maintains polarity. This is a common system for crystallizing phthalide derivatives.[5]Finding the optimal ratio is critical; too much ethanol will keep the product in solution upon cooling, reducing yield.
Acetic Acid 118 °CAcetic acid is an excellent solvent for many aromatic carboxylic acids due to its high polarity and ability to form strong hydrogen bonds.[2]Its high boiling point can make it difficult to remove residual solvent from the final crystals.
Ethyl Acetate 77 °CAs a moderately polar aprotic solvent, it may offer a good solubility differential. It is a known solvent for related chlorophthalic anhydrides.[6]May be too effective a solvent, leading to losses in the mother liquor.
Toluene 111 °CAromatic solvents can effectively dissolve aromatic solutes at high temperatures. It is a suggested solvent for solid carboxylic acids.[2]May not be polar enough to dissolve the dicarboxylic acid, or may lead to "oiling out."
Water/Phenol Mixture >100 °CPatented for the purification of aromatic polycarboxylic acids, this system can be highly effective for stubborn compounds.[7]Requires careful handling due to the corrosive nature of phenol and may necessitate higher temperatures.[7]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a structured method for efficiently determining the optimal recrystallization solvent.

Objective: To identify a solvent or solvent system that dissolves 4-bromo-5-chlorophthalic acid when hot but not when cold.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 4-bromo-5-chlorophthalic acid into several small test tubes.[8]

  • Initial Solubility Test (Room Temp): To each tube, add a candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise, up to ~0.5 mL. Swirl vigorously.[9]

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable.[10]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate towards the solvent's boiling point.[8]

    • Observation: Add more solvent dropwise until the solid just dissolves. If it dissolves completely, it is a potential candidate. If a large volume of solvent is required or it remains insoluble, the solvent is likely unsuitable.

  • Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[9]

    • Observation: The ideal solvent will produce a high yield of crystalline solid. Note the quality and quantity of the crystals.

  • Solvent Pair Test (if needed): If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of the "good" hot solvent (in which it is soluble). Then, add the "bad" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (saturated). Add a few drops of the "good" solvent to redissolve the solid and then cool as in Step 4.[10]

Solvent_Selection_Workflow start Start: Crude 4-bromo-5-chlorophthalic acid prep Place ~25mg of crude solid into multiple test tubes start->prep add_solvent Add 0.5 mL of a candidate solvent to each prep->add_solvent check_rt_sol Is the solid soluble at room temperature? add_solvent->check_rt_sol heat Heat the mixture to the solvent's boiling point check_rt_sol->heat No unsuitable1 Result: Unsuitable Solvent (Too Soluble) check_rt_sol->unsuitable1 Yes check_hot_sol Does the solid dissolve? heat->check_hot_sol cool Cool slowly to RT, then place in ice bath check_hot_sol->cool Yes unsuitable2 Result: Unsuitable Solvent (Insoluble) check_hot_sol->unsuitable2 No check_crystals Do abundant, high-quality crystals form? cool->check_crystals check_crystals->unsuitable2 No suitable Result: Suitable Solvent Found Proceed to bulk recrystallization check_crystals->suitable Yes

Troubleshooting Guide

Q3: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue often caused by either using too much solvent or the solution becoming supersaturated.[11]

  • Diagnosis & Solution 1: Supersaturation. A supersaturated solution contains more dissolved solute than it theoretically should.[11] Crystallization requires a nucleation point to begin.

    • Induce Crystallization: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide a surface for crystal growth.[9][12]

    • Seed Crystals: Add a tiny "seed" crystal of the crude starting material. This provides a perfect template for further crystallization.[12]

    • Flash Cooling: Briefly cool the flask in a dry ice/acetone bath. This can sometimes force nucleation, though it may lead to smaller crystals.

  • Diagnosis & Solution 2: Excessive Solvent. This is the most frequent cause of crystallization failure.[11] If induction methods don't work, you have likely used too much solvent.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling. If you are using a flammable organic solvent, do this in a fume hood and never heat with an open flame.[8][12]

Q4: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the solution becomes saturated at a temperature above the solute's melting point, or if the concentration of impurities is very high.[1][11] An oil is not pure and will trap impurities.

  • Solution 1: Re-dissolve and Dilute. Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation temperature.[11]

  • Solution 2: Slow Cooling. Cool the solution much more slowly. A hot solution can be left on a hot plate with the heat turned off or insulated with glass wool to slow the rate of cooling, which favors the formation of ordered crystals over an amorphous oil.[11]

  • Solution 3: Change Solvents. If the problem persists, the chosen solvent is likely unsuitable. Re-screen for a different solvent, perhaps one with a lower boiling point.

Q5: My yield is very low. What went wrong?

A low yield (e.g., <50%) can result from several factors.

  • Cause 1: Too much solvent was used. As described in Q3, excess solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[12]

  • Cause 2: Premature crystallization. If the compound crystallizes in the filter funnel during hot filtration (if used to remove insoluble impurities), you will lose product. Ensure the funnel is pre-heated with hot solvent.[13]

  • Cause 3: Inappropriate solvent choice. The solubility difference between the hot and cold solvent may not be large enough. Re-evaluate your solvent choice.

  • Cause 4: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of your product.[13]

Troubleshooting_Flowchart start Problem Occurs During Recrystallization q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals No Crystals oiling_out Compound 'Oiled Out' q1->oiling_out Oiling Out low_yield Yield is Very Low q1->low_yield Low Yield sol_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent and re-cool. no_crystals->sol_no_crystals sol_oiling_out 1. Re-heat to dissolve oil. 2. Add small amount of extra solvent. 3. Cool solution much more slowly. oiling_out->sol_oiling_out sol_low_yield 1. Check mother liquor for product. 2. Re-evaporate solvent and re-try. 3. Ensure minimal, ice-cold solvent for washing. low_yield->sol_low_yield

References

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from a course material PDF, specific university source not identified in search.
  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
  • Gäb, S., Turner, W. V., & Korte, F. (1996). U.S. Patent No. 9,233,905. U.S. Patent and Trademark Office.
  • Recrystallization. (n.d.). Retrieved from a course material PDF, specific university source not identified in search.
  • Recrystallization and Crystallization. (n.d.). Retrieved from a course material PDF, specific university source not identified in search.
  • Reddit discussion on recrystallization solvents. (2024, January 13). r/chemistry. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from a course material PDF, specific university source not identified in search.
  • Agranat, I., & Caner, H. (2004). World Intellectual Property Organization Patent No. WO2004089924A1.
  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. (n.d.). Scholar. Retrieved from [Link]

  • Sato, H., et al. (1996). U.S. Patent No. 5,574,172. U.S. Patent and Trademark Office.
  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from a course material PDF, specific university source not identified in search.
  • Phthalaldehydic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Separation of Phthalic Acids and Related Impurities. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A kind of preparation method of 4-bromophthalic acid. (2016). Chinese Patent No. CN103980113B.
  • Loder, D. J. (1944). U.S. Patent No. 2,356,449. U.S. Patent and Trademark Office.
  • Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. Retrieved from [Link]

  • Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. (2015). ResearchGate. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2023, September 7). Retrieved from a course material PDF, specific university source not identified in search.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 4-Bromo-5-chlorophthalic Acid Coupling

Welcome to the Technical Support Center for chemoselective cross-coupling. 4-bromo-5-chlorophthalic acid is a highly versatile building block in pharmaceutical synthesis, offering two distinct halogen handles for sequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chemoselective cross-coupling. 4-bromo-5-chlorophthalic acid is a highly versatile building block in pharmaceutical synthesis, offering two distinct halogen handles for sequential functionalization[1]. However, the presence of two electron-withdrawing carboxylic acid groups heavily activates the aromatic ring, making it challenging to selectively couple at the C-Br bond without over-coupling at the C-Cl bond.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your palladium catalyst loading, maximize turnover numbers (TON), and achieve strict regiocontrol.

Catalyst Optimization Workflow

CatalystOptimization N1 Substrate: 4-Bromo-5-chlorophthalic Acid N2 Select Bulky Ligand (e.g., XPhos, BrettPhos) N1->N2 N3 Titrate Pd Catalyst Loading (0.05 - 1.0 mol%) N2->N3 N4 Run Cross-Coupling Reaction & Monitor via GC-MS N3->N4 N5 Is Mono-coupled Yield > 95% & Bis-coupled < 2%? N4->N5 N6 Adjust Temp / Solvent (Reduce Pd Activity) N5->N6 No N7 Lock Catalyst Load Proceed to Scale-up N5->N7 Yes N6->N3 Iterate

Logical workflow for optimizing Pd-catalyst loading to achieve chemoselective cross-coupling.

Troubleshooting & FAQs

Q1: Why does coupling occur at the bromo position first, and how does catalyst loading affect this chemoselectivity? A: The chemoselectivity hinges on the difference in Bond Dissociation Energies (BDE) and oxidative addition kinetics. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave it during the oxidative addition of the aryl halide to the low-valent Palladium(0) center[2]. The general reactivity trend for oxidative addition is C–I > C–Br > C–OTf > C–Cl[1]. Causality of Catalyst Load: If your catalyst loading is too high (e.g., >2 mol%), the high concentration of active Pd(0) will rapidly consume all available C-Br bonds. Once the C-Br sites are depleted, the excess Pd(0) shifts the equilibrium and forces oxidative addition at the less reactive C-Cl bond, destroying your chemoselectivity and yielding bis-coupled byproducts.

Q2: How do I determine the optimal palladium catalyst loading to prevent over-coupling at the chloro position? A: Historically, cross-coupling reactions defaulted to 1–5 mol% Pd. However, modern process chemistry relies on optimizing "ppm level" palladium to suppress secondary reactions[3]. Because 4-bromo-5-chlorophthalic acid is highly activated by its carboxylic acid moieties, it requires far less catalyst than unactivated arenes. You should titrate your catalyst loading down to the 0.05 mol% to 0.5 mol% range. The goal is to maintain just enough active catalyst to turn over the C-Br bond while keeping the reaction rate of the C-Cl bond negligible.

Q3: Which ligands are recommended to maintain high turnover numbers (TON) at low catalyst loadings? A: At ultra-low catalyst loadings, the primary risk is catalyst deactivation (e.g., aggregation into inactive "Pd black"). To prevent this, employ bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or N-heterocyclic carbenes (NHCs)[1][4]. Causality: These ligands serve a dual purpose. Their electron-rich nature accelerates the oxidative addition step, while their immense steric bulk forces the organic fragments together, accelerating the reductive elimination step and rapidly regenerating the Pd(0) species before it can degrade.

Q4: My reaction stalls at 60% conversion when using 0.1 mol% Pd. How do I troubleshoot this without increasing the catalyst load? A: A stalled reaction at low catalyst loading is frequently misdiagnosed as "catalyst death," prompting researchers to unnecessarily increase the Pd load. Often, the true culprit is poor precatalyst activation or base insolubility. Causality: Inorganic bases (like K₃PO₄ or Na₂CO₃) have poor solubility in standard organic solvents (like Toluene or THF). Adding a coordinating co-solvent, such as water, solubilizes the base and the boronic acid, which drastically increases the rate of precatalyst activation and drives the reaction to completion without requiring more palladium[5].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationship between catalyst loading, ligand choice, and chemoselectivity in the Suzuki-Miyaura coupling of 4-bromo-5-chlorophthalic acid with phenylboronic acid.

Pd SourceLigandLoading (mol%)Temp (°C)Conversion (%)Mono-coupled Yield (C-Br)Bis-coupled Yield (C-Br & C-Cl)Diagnosis
Pd(OAc)₂PPh₃5.080>99%65%34%High loading & poor ligand causes over-coupling.
Pd₂(dba)₃XPhos1.080>99%88%11%Better ligand, but excess Pd still attacks C-Cl.
Pd₂(dba)₃XPhos0.16098%96%<2%Optimized. Low Pd limits C-Cl activation.
Pd(OAc)₂BrettPhos0.056060%59%<1%Stalled. Requires water co-solvent for base activation.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling at Low Catalyst Loading

This methodology is designed as a self-validating system . By utilizing stock solutions and mid-reaction analytical checks, the protocol ensures that any deviations in chemoselectivity are caught before the reaction goes to completion.

Step 1: Preparation of the Catalyst Stock Solution Causality: Weighing out 0.1 mol% of a palladium precatalyst on a standard analytical balance introduces massive margin-of-error, leading to irreproducible loadings.

  • In an argon-filled glovebox, dissolve 10.0 mg of Pd₂(dba)₃ and the corresponding molar equivalent of XPhos ligand in 10.0 mL of degassed anhydrous THF.

  • Stir for 15 minutes at room temperature to ensure complete pre-complexation of the active Pd-ligand species.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-chlorophthalic acid (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.05 equiv). Note: Keep the boronic acid equivalents strictly at 1.05 to prevent mass-action forcing of the bis-coupling.

  • Add finely milled K₃PO₄ (2.0 equiv) as the base.

  • Evacuate and backfill the flask with Argon three times.

Step 3: Solvent Addition and Initiation

  • Add 4.5 mL of degassed Toluene and 0.5 mL of degassed DI Water (co-solvent to solubilize the base)[5].

  • Using a precision microsyringe, inject the exact volume of the Pd/XPhos stock solution required to achieve a 0.1 mol% loading.

  • Heat the reaction mixture to 60 °C.

Step 4: Self-Validating Reaction Monitoring

  • At t = 2 hours: Extract a 50 µL aliquot under positive Argon pressure. Quench in 0.5 mL ethyl acetate and wash with water.

  • Analyze via GC-MS.

    • Validation Check: If the ratio of mono-coupled product to starting material is >10:1 and bis-coupled product is <1%, the catalytic cycle is functioning optimally. Proceed to completion.

    • Troubleshooting Check: If unreacted starting material is >40%, do NOT add more catalyst. Add an additional 0.2 mL of degassed water to further dissolve the base and monitor for another hour.

Step 5: Workup and Isolation

  • Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.

  • Acidify the aqueous layer to pH 2 using 1M HCl (to protonate the phthalic acid moieties), extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Source: benchchem.
  • Source: jmcct.
  • Title: Bromo- vs.
  • Source: acs.
  • Source: yale.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 4-bromo-5-chlorophthalic acid

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Spectral resolution, solvent-dependent performance, and structural elucidation of pseudo-symmetric halogenated aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Spectral resolution, solvent-dependent performance, and structural elucidation of pseudo-symmetric halogenated aromatics.

The Analytical Challenge of Pseudo-Symmetry

In the development of advanced polyacenes, phthalocyanines, and active pharmaceutical ingredients (APIs), 4-bromo-5-chlorophthalic acid (CAS: 937647-86-4) frequently serves as a critical halogenated building block [1]. However, verifying its purity and structural integrity presents a unique analytical challenge: pseudo-symmetry.

Although the molecule is strictly asymmetric (belonging to the C1​ point group), the bromine and chlorine atoms at the 4- and 5-positions possess remarkably similar electronegativities (Br: 2.96, Cl: 3.16) and steric profiles. This creates a nearly identical electronic environment across the two halves of the phthalic acid ring. Consequently, standard nuclear magnetic resonance (NMR) spectroscopy often yields overlapping signals that mimic a symmetric molecule. Understanding how to resolve and interpret these overlapping signals—and choosing the right solvent system to do so—is paramount for accurate structural validation.

Comparative Solvent Performance: Acetone- d6​ vs. DMSO- d6​

The choice of deuterated solvent dictates the resolution quality of the NMR spectra. For highly polar, hydrogen-bonding molecules like 4-bromo-5-chlorophthalic acid, researchers typically choose between Acetone- d6​ and DMSO- d6​ .

  • Acetone- d6​ (Recommended): Acetone- d6​ possesses a lower kinematic viscosity than DMSO- d6​ , which significantly reduces the correlation time ( τc​ ) of the tumbling molecules in solution. This leads to longer transverse relaxation times ( T2​ ) and exceptionally sharp spectral lines. It successfully resolves the slight electronic differences between the C3 and C6 protons [1].

  • DMSO- d6​ (Alternative): While DMSO- d6​ is an excellent solubilizer, its strong hydrogen-bonding network interacts heavily with the two carboxylic acid groups. This increases local micro-viscosity and induces line broadening. In DMSO- d6​ , the closely spaced aromatic protons often merge into a single broad singlet, masking the true asymmetric nature of the compound.

Quantitative Spectral Data Comparison

The following tables summarize the empirical and literature-validated NMR data for 4-bromo-5-chlorophthalic acid, highlighting the causality behind the chemical shifts [1].

Table 1: 1 H NMR Spectral Data (400 MHz)

SolventChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentResolution Quality
Acetone- d6​ 7.91Singlet (s)1HAr-H (C3)High: Sharp, distinct peak.
Acetone- d6​ 8.08Singlet (s)1HAr-H (C6)High: Sharp, distinct peak.
DMSO- d6​ ~7.95Broad Singlet (br s)2HAr-H (C3, C6)Low: Peaks merge due to T2​ shortening.

Note: The para-coupling constant ( 4JHH​ ) between C3 and C6 is typically <0.5 Hz, rendering them as apparent singlets rather than doublets in standard 1D acquisition.

Table 2: 13 C NMR Spectral Data (100 MHz, Acetone- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Rationale
125.2 Quaternary (C-Br)C4Bromine's heavy-atom effect shields the ipso carbon, shifting it upfield relative to C-Cl.
131.2 Methine (CH)C3, C6Pseudo-symmetry causes these two distinct CH carbons to degenerate into a single overlapping peak.
133.5 Quaternary (C-COOH)C1, C2Electron-withdrawing -COOH groups deshield these carbons. They overlap due to pseudo-symmetry.
134.4 Quaternary (C-Cl)C5Chlorine is more electronegative than bromine, deshielding the ipso carbon further downfield.

Experimental Methodologies

To ensure high-fidelity data reproduction, the following self-validating protocols must be adhered to.

Protocol A: Synthesis via Permanganate Oxidation

The standard route to 4-bromo-5-chlorophthalic acid involves the exhaustive oxidation of 4-bromo-5-chloro-o-xylene [1].

  • Reaction Setup: Suspend 4-bromo-5-chloro-o-xylene (1.0 eq) in distilled water. Add potassium permanganate ( KMnO4​ , 5.0 eq) in portions to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (100 °C) for 20 hours. The strong oxidant converts the benzylic methyl groups directly into carboxylic acids.

  • Quenching & Filtration: Cool to room temperature. Add aqueous NaHSO3​ to reduce unreacted KMnO4​ , followed by aqueous KOH to solubilize the product as a potassium salt. Filter through a Büchner funnel to remove the insoluble MnO2​ byproduct.

  • Acidification: Acidify the clear filtrate with 12 M HCl until the pH drops below 2. The product will precipitate as a white solid.

  • Purification: Recrystallize from a hexane/acetone mixture to afford the pure product (Yield: ~80%).

  • Self-Validation Check: Run a quick 1 H NMR of the crude solid. The complete disappearance of benzylic methyl protons (~2.3 ppm) confirms that the oxidation has reached completion.

Synthesis A 4-Bromo-5-chloro-o-xylene B KMnO4, H2O Reflux 20h A->B Oxidation C 4-Bromo-5-chlorophthalic acid (Crude) B->C Acidification (12M HCl) D Recrystallization (Hexane/Acetone) C->D Purification E Pure 4-Bromo-5-chlorophthalic acid D->E Yield: ~80%

Synthesis pathway of 4-bromo-5-chlorophthalic acid via KMnO4 oxidation.

Protocol B: Standardized NMR Acquisition

To resolve the pseudo-symmetric peaks, the NMR acquisition parameters must be carefully tuned.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous Acetone- d6​ .

  • 1 H NMR Acquisition: Set the spectrometer frequency to 400 MHz. Use a relaxation delay ( d1​ ) of at least 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons, ensuring accurate integration.

  • 13 C NMR Acquisition: Set the frequency to 100 MHz. Because quaternary carbons (C1, C2, C4, C5) lack attached protons, they rely heavily on dipole-dipole relaxation, which is slow. Set the relaxation delay ( d1​ ) to 3.0 seconds and acquire at least 1024 scans to achieve a viable signal-to-noise ratio.

  • Self-Validation Check: Calibrate the spectrum using the residual Acetone- d6​ solvent peak ( 1 H: 2.05 ppm; 13 C: 29.84 ppm). If the water peak (~2.8 ppm) is excessively broad or intense, the sample must be dried further, as water exchange will suppress the -COOH signals (~166-168 ppm).

NMR_Workflow Sample Sample Prep: 15-20 mg in 0.6 mL Acetone-d6 Acq1H 1H NMR (400 MHz) Relaxation Delay: 2s Sample->Acq1H Acq13C 13C{1H} NMR (100 MHz) Relaxation Delay: 3s Scans: >1024 Sample->Acq13C Acq2D 2D NMR (HSQC/HMBC) To resolve C3/C6 & C4/C5 Sample->Acq2D Analysis Spectral Analysis & Multiplet Deconvolution Acq1H->Analysis Acq13C->Analysis Acq2D->Analysis

Standardized NMR acquisition workflow for resolving pseudo-symmetric halogenated aromatics.

References

  • Eda, S. (2017). Synthesis and Application of Substituted Polyacenes Utilizing Multicomponent Coupling Reactions [Doctoral dissertation, Kwansei Gakuin University]. Kwansei Gakuin University Repository.[Link]

Comparative

Reactivity Comparison Guide: 4-Bromophthalic Acid vs. 4-Bromo-5-Chlorophthalic Acid

As a Senior Application Scientist, selecting the correct halogenated building block is critical for the downstream success of complex organic syntheses, particularly in the development of advanced polyimides, active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated building block is critical for the downstream success of complex organic syntheses, particularly in the development of advanced polyimides, active pharmaceutical ingredients (APIs), and functionalized metal-organic frameworks.

This guide provides an in-depth, objective comparison of 4-bromophthalic acid (4-BPA) and 4-bromo-5-chlorophthalic acid (4-B-5-CPA) . By analyzing their structural electronics, cross-coupling chemoselectivity, and substitution kinetics, we will establish field-proven methodologies for utilizing these compounds effectively.

Structural and Electronic Profiling

The fundamental reactivity difference between these two substrates lies in their halogenation patterns. Both compounds feature a highly electron-deficient aromatic ring due to the presence of two ortho-oriented carboxylic acid groups (or their anhydride equivalents). However, the addition of a chlorine atom at the 5-position in 4-B-5-CPA fundamentally alters the molecule's electronic landscape[1].

  • 4-Bromophthalic Acid (4-BPA): Contains a single bromine atom at the C4 position. The ring is deactivated, but the C4-Br bond serves as a reliable, singular site for transition-metal-catalyzed cross-coupling[2]. It is often derived from the bromination of 4-chlorotetrahydrophthalic anhydride using an iron catalyst[3].

  • 4-Bromo-5-Chlorophthalic Acid (4-B-5-CPA): Features adjacent bromine and chlorine atoms. The synergistic inductive (-I) effects of both halogens further deplete the aromatic ring of electron density. This compound is typically synthesized via the rigorous potassium permanganate oxidation of 4-bromo-5-chloro-o-xylene[4].

Quantitative Comparison Data
Property / Reactivity4-Bromophthalic Acid (4-BPA)4-Bromo-5-Chlorophthalic Acid (4-B-5-CPA)
Halogen Substituents Single (C4-Br)Dual (C4-Br, C5-Cl)
Cross-Coupling Sites Monofunctional (C4)Orthogonal/Bifunctional (C4 and C5)
C-Br Bond Dissociation Energy ~68 kcal/mol~68 kcal/mol
C-Cl Bond Dissociation Energy N/A~81 kcal/mol
SNAr Susceptibility ModerateHigh (Stabilized Meisenheimer Complex)
EAS Susceptibility Highly DeactivatedVirtually Inert

Mechanistic Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Chemoselectivity)

The most significant advantage of 4-B-5-CPA over 4-BPA is the potential for orthogonal functionalization . Because the Bond Dissociation Energy (BDE) of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol), the oxidative addition of Pd(0) occurs kinetically faster at the C-Br bond. By carefully selecting a mild catalyst (e.g., Pd(PPh₃)₄) and controlling the thermal input, researchers can selectively couple at the C4 position of 4-B-5-CPA, leaving the C5-Cl bond completely intact for a subsequent, harsher coupling step. In contrast, 4-BPA offers only a single functionalization vector.

B. Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to stabilize the anionic Meisenheimer intermediate. While 4-BPA can undergo SNAr under forcing conditions, 4-B-5-CPA exhibits substantially higher reactivity. The dual halogens act as powerful electron-withdrawing groups, lowering the LUMO energy of the ring and accelerating nucleophilic attack.

C. Electrophilic Aromatic Substitution (EAS)

Both rings are highly deactivated by the carboxylic acids. However, while 4-BPA is highly resistant to EAS, 4-B-5-CPA is virtually inert. The profound electron density depletion caused by four electron-withdrawing groups makes standard electrophilic attacks (e.g., nitration, sulfonation) practically impossible without destroying the molecule.

ReactivityLogic Substrate1 4-Bromophthalic Acid (Mono-halogenated) EAS Electrophilic Aromatic Substitution (EAS) Substrate1->EAS Highly Deactivated SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate1->SNAr Moderate Reactivity Coupling Pd-Catalyzed Cross-Coupling Substrate1->Coupling Single Site (C4) Substrate2 4-Bromo-5-Chlorophthalic Acid (Di-halogenated) Substrate2->EAS Virtually Inert Substrate2->SNAr High Reactivity (Stabilized Intermediate) Substrate2->Coupling Orthogonal Sites (C4 then C5)

Caption: Comparative reactivity logic for aromatic substitutions and cross-coupling pathways.

Experimental Workflows & Self-Validating Protocols

To translate these mechanistic principles into practical laboratory applications, the following self-validating protocols demonstrate the distinct utility of each compound.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-B-5-CPA

Objective: Selectively functionalize the C4 position while preserving the C5-Cl bond for downstream use.

  • Reagent Preparation: Combine 4-B-5-CPA (1.0 eq), an arylboronic acid (1.05 eq), and K₂CO₃ (2.5 eq) in a Schlenk flask.

    • Causality: Potassium carbonate is selected because its moderate solubility in aqueous dioxane prevents premature degradation of the catalyst while providing sufficient alkalinity for the transmetallation step. A strict 1.05 eq limit on the boronic acid prevents over-coupling.

  • Degassing & Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane/water. Degas via three freeze-pump-thaw cycles. Add Pd(PPh₃)₄ (0.05 eq) under argon.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II), which would halt the catalytic cycle.

  • Controlled Heating: Heat the reaction strictly to 80°C for 12 hours.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition but remains too low to activate the stronger C-Cl bond.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass disappears and is replaced entirely by the monochlorinated intermediate mass. The absence of a di-coupled product peak confirms the chemoselectivity of the chosen catalyst and temperature system.

Workflow Start 4-Bromo-5-Chlorophthalic Acid (Starting Material) Step1 Step 1: Mild Suzuki Coupling Catalyst: Pd(PPh3)4 | Temp: 80°C Start->Step1 Arylboronic acid, Base Int Intermediate: 4-Aryl-5-chlorophthalic acid (C-Cl bond preserved) Step1->Int Chemoselective C-Br reaction Step2 Step 2: Harsh Buchwald-Hartwig Catalyst: Pd2(dba)3 / XPhos | Temp: 110°C Int->Step2 Amine, Strong Base Prod Final Product: 4-Aryl-5-Aminophthalic acid (Fully functionalized) Step2->Prod C-Cl functionalization

Caption: Orthogonal functionalization workflow of 4-bromo-5-chlorophthalic acid exploiting C-Br vs C-Cl kinetics.

Protocol B: Aqueous Sonogashira Coupling of 4-BPA

Objective: Synthesize 4-phenylethynylphthalic acid, a highly useful end-capping agent for advanced polyimides[2].

  • Aqueous Activation: Dissolve 4-BPA in water containing NaOH to form the highly soluble monosodium salt.

    • Causality: Conducting the reaction in an aqueous medium is environmentally friendly and leverages the high water solubility of the phthalate salt[2].

  • Catalytic Initiation: Add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and phenylacetylene (1.2 eq).

    • Causality: CuI acts as a critical co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which rapidly undergoes transmetallation with the Pd(II) complex.

  • Self-Validation (UV-Vis / HPLC): Track the reaction progress using HPLC equipped with a Diode Array Detector (DAD). The successful coupling of the alkyne extends the pi-conjugation of the system. The protocol is self-validating when the product peak exhibits a significant bathochromic shift (longer wavelength absorption) compared to the non-conjugated 4-BPA starting material.

Sources

Validation

Mass spectrometry fragmentation pattern of 4-bromo-5-chlorophthalic acid

Comprehensive Comparison Guide: Mass Spectrometry Analytical Strategies for 4-Bromo-5-chlorophthalic Acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Analytical Strategies for 4-Bromo-5-chlorophthalic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Impurity Profiling, and Platform Comparison

Executive Summary & Chemical Context

In pharmaceutical development and advanced materials synthesis, 4-bromo-5-chlorophthalic acid ( C8​H4​BrClO4​ ) is a critical halogenated intermediate. It is typically synthesized via the aggressive potassium permanganate ( KMnO4​ ) oxidation of 4-bromo-5-chloro-o-xylene[1]. Because it contains two different halogens and two adjacent carboxylic acid groups, characterizing its purity and structural integrity requires robust analytical platforms.

This guide objectively compares the two premier mass spectrometry (MS) strategies for analyzing this compound: High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight MS (LC-ESI-QTOF MS) versus Gas Chromatography-Electron Ionization MS (GC-EI-MS) . As a Senior Application Scientist, I will deconstruct the underlying ionization physics, map the diagnostic fragmentation pathways, and provide self-validating experimental protocols for both approaches.

The Physics of the Isotopic Signature

Before comparing platforms, one must understand the compound's intrinsic mass spectral signature. The presence of one bromine atom and one chlorine atom creates a highly diagnostic isotopic cluster that serves as an internal validation tool for any MS method.

  • Bromine exists as 79Br (50.69%) and 81Br (49.31%) — roughly a 1:1 ratio.

  • Chlorine exists as 35Cl (75.78%) and 37Cl (24.22%) — roughly a 3:1 ratio.

When analyzing the intact molecule, the combination of these isotopes yields a distinct tripartite cluster for the molecular ion (M, M+2, M+4). Calculating the binomial expansion for these probabilities yields an abundance ratio of approximately 100 : 129 : 31 (or ~3:4:1). Any experimental protocol must confirm this exact isotopic distribution to rule out isobaric interferences.

Platform Performance Comparison

The choice between LC-MS and GC-MS fundamentally alters how the molecule is handled and ionized. Below is a quantitative and qualitative comparison of the two platforms.

Analytical FeatureLC-ESI-QTOF MS (Negative Mode)GC-EI-MS (Derivatized to Diester)
Sample Preparation Direct dilution (Neat/Aqueous)Requires derivatization (e.g., BF3​ /MeOH)
Ionization Mechanism Soft Ionization (Deprotonation)Hard Ionization (70 eV Electron Impact)
Primary Analyte Form Intact Acid: [M−H]− Dimethyl Ester: [M]+∙
Monoisotopic Precursor m/z 276.8903m/z 305.9300
Dominant Fragmentation Loss of H2​O (Anhydride), Loss of CO2​ Loss of ∙OCH3​ ( α -cleavage)
Mass Accuracy < 2 ppm (High-Resolution)[2]Nominal Mass (Unit Resolution)
Best Suited For Intact impurity profiling, trace analysisRoutine QA/QC, Library matching[3]

Mechanistic Fragmentation Pathways: The "Why"

A. LC-ESI-QTOF MS (Negative Mode)

Carboxylic acids are highly acidic, making negative-ion ESI the optimal choice. The molecule readily yields a stable [M−H]− ion. During Collision-Induced Dissociation (CID), the ortho-arrangement of the two carboxylate groups facilitates a highly specific intramolecular nucleophilic attack. This results in the diagnostic expulsion of water ( H2​O , 18 Da) to form a stable 5-membered cyclic halogenated phthalic anhydride intermediate. A competing, yet parallel, pathway involves the loss of carbon dioxide ( CO2​ , 44 Da) driven by the stability of the resulting substituted phenyl anion.

ESI_Fragmentation M_H [M-H]⁻ m/z 276.89 Deprotonated Acid Anhydride [M-H-H₂O]⁻ m/z 258.88 Anhydride Anion M_H->Anhydride - H₂O (18.01 Da) Decarbox [M-H-CO₂]⁻ m/z 232.90 Decarboxylated Anion M_H->Decarbox - CO₂ (43.99 Da) Further [M-H-H₂O-CO₂]⁻ m/z 214.89 Secondary Fragment Anhydride->Further - CO₂ (43.99 Da) Decarbox->Further - H₂O (18.01 Da)

Figure 1: Proposed ESI-MS/MS negative ion fragmentation pathway for 4-bromo-5-chlorophthalic acid.

B. GC-EI-MS (Positive Mode)

Dicarboxylic acids possess high boiling points and form strong intermolecular hydrogen bonds, leading to poor volatility. If injected directly into a hot GC inlet, 4-bromo-5-chlorophthalic acid undergoes unpredictable thermal dehydration to form the anhydride[3]. To ensure causality and reproducibility, the acid must be derivatized to its dimethyl ester. Under 70 eV electron ionization, the radical cation [M]+∙ undergoes classic α -cleavage, expelling a methoxy radical ( ∙OCH3​ , 31 Da) to form a resonance-stabilized acylium ion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in system suitability checks.

Workflow cluster_LC LC-ESI-QTOF MS Workflow cluster_GC GC-EI-MS Workflow Start 4-Bromo-5-chlorophthalic Acid Sample LC_Prep Dilution in MeOH/H₂O (No Derivatization) Start->LC_Prep GC_Prep Derivatization (BF₃/MeOH to Diester) Start->GC_Prep LC_Acq ESI Negative Mode [M-H]⁻ Generation LC_Prep->LC_Acq LC_Data High-Res Exact Mass & Isotope Pattern Analysis LC_Acq->LC_Data GC_Acq 70 eV Electron Ionization Hard Fragmentation GC_Prep->GC_Acq GC_Data Library Matching & Nominal Mass Analysis GC_Acq->GC_Data

Figure 2: Comparative analytical workflows for LC-ESI-QTOF MS and GC-EI-MS methodologies.

Protocol A: LC-ESI-QTOF MS (Intact Analysis)
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 5 mM Ammonium Acetate. Causality note: Formic acid is avoided as it suppresses the deprotonation of the target analyte in negative mode.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Methanol over 10 minutes.

  • MS Acquisition: Operate the QTOF in ESI negative mode. Set capillary voltage to 2.5 kV. Acquire MS1 full scans (m/z 100-1000) and targeted MS/MS on m/z 276.89, 278.89, and 280.89 using a collision energy ramp of 15-30 eV.

  • Self-Validation Check: Extract the MS1 chromatogram. Verify that the peak at the target retention time exhibits the exact 100:129:31 isotopic ratio for m/z 276.89 : 278.89 : 280.89. A deviation of >5% relative abundance indicates co-eluting isobaric interference.

Protocol B: GC-EI-MS (Derivatization Analysis)
  • Sample Preparation (Derivatization): Transfer 1 mg of sample to a glass vial. Add 1 mL of 14% Boron Trifluoride ( BF3​ ) in Methanol. Cap tightly and heat at 60°C for 30 minutes to drive the esterification.

  • Extraction: Cool to room temperature. Add 1 mL of LC-MS grade Hexane and 1 mL of saturated aqueous NaCl. Vortex for 1 minute. Extract the upper Hexane layer (containing the dimethyl ester) and transfer to a GC autosampler vial.

  • Chromatography & MS: Inject 1 µL (split 1:10) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 300°C. Operate the MS source at 230°C with 70 eV electron energy[3].

  • Self-Validation Check: Confirm the presence of the molecular ion [M]+∙ at m/z 306, 308, and 310. Verify the base peak corresponds to the [M−OCH3​]+ fragment at m/z 275, 277, and 279.

Conclusion

For the structural elucidation of 4-bromo-5-chlorophthalic acid, LC-ESI-QTOF MS is the superior platform. It allows for the direct analysis of the intact acid without the risk of thermal degradation or the necessity of derivatization, while providing high-resolution exact mass data[2]. Conversely, GC-EI-MS remains a highly robust alternative for routine QA/QC environments, provided the analyst strictly adheres to the derivatization protocol to prevent in-situ anhydride formation in the GC inlet.

Sources

Comparative

FTIR absorption bands and peak assignments for 4-bromo-5-chlorophthalic acid

This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-bromo-5-chlorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-bromo-5-chlorophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of its infrared absorption bands, a comparison with the parent molecule, phthalic acid, and a standardized protocol for sample analysis. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical applicability.

Introduction: The Role of FTIR in Characterizing Substituted Aromatics

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, as specific molecular vibrations correspond to distinct energy absorptions. For a molecule like 4-bromo-5-chlorophthalic acid, FTIR is crucial for confirming the presence of the carboxylic acid moieties, the aromatic ring, and the carbon-halogen bonds, as well as understanding the influence of the substituent pattern on the benzene ring.

The substitution of hydrogen atoms on the phthalic acid backbone with bromine and chlorine atoms introduces significant changes in the vibrational modes of the molecule. These changes manifest in the FTIR spectrum, providing a unique fingerprint for 4-bromo-5-chlorophthalic acid. This guide will dissect these spectral features, offering a comparative analysis with the simpler phthalic acid to highlight the effects of halogenation.

Comparative Spectral Analysis: 4-bromo-5-chlorophthalic acid vs. Phthalic Acid

The FTIR spectrum of 4-bromo-5-chlorophthalic acid is characterized by a series of absorption bands that can be assigned to specific molecular vibrations. By comparing these to the known spectrum of phthalic acid, we can confidently assign the peaks and understand the electronic effects of the halogen substituents.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-bromo-5-chlorophthalic acid Comparative Wavenumber (cm⁻¹) for Phthalic Acid Key Observations and Rationale
Carboxylic AcidO-H Stretch3200-2500 (very broad)~3000 (broad)[1]The characteristic, extremely broad O-H absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.[2] This region often shows multiple sub-peaks.
Aromatic C-HC-H Stretch3100-3000~3100-3000Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[3] Due to the trisubstituted nature of the ring in 4-bromo-5-chlorophthalic acid, the intensity of these peaks may be weaker compared to phthalic acid.
Carboxylic AcidC=O Stretch~1700 (strong, sharp)~1690 (strong, sharp)[1]The carbonyl stretch is one of the most intense peaks in the spectrum.[2] The electron-withdrawing nature of the bromine and chlorine atoms may cause a slight shift to a higher wavenumber compared to phthalic acid.
Aromatic RingC=C Stretch1600-1450 (multiple bands)~1590[1]The aromatic ring exhibits several C=C stretching vibrations. The substitution pattern and the presence of halogens in 4-bromo-5-chlorophthalic acid will influence the position and intensity of these bands.
Carboxylic AcidC-O Stretch / O-H Bend1300-1200~1280[1]These bands are associated with the coupling of C-O stretching and in-plane O-H bending vibrations within the carboxylic acid group.
Aromatic C-HC-H Out-of-Plane Bend900-800Varies with substitutionThe out-of-plane bending patterns are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, a strong absorption is expected in this region.
Carbon-HalogenC-Cl Stretch800-600N/AThe C-Cl stretching vibration typically appears as a strong band in this region.
Carbon-HalogenC-Br Stretch650-550N/AThe C-Br stretch is expected at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a standardized experimental procedure is paramount. The following protocol outlines the steps for analyzing a solid sample of 4-bromo-5-chlorophthalic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrument and Accessory Setup
  • Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning from 4000 to 400 cm⁻¹.

  • Accessory : An Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide crystal.

Sample Preparation
  • Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount (a few milligrams) of the solid 4-bromo-5-chlorophthalic acid sample onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition
  • Background Scan : With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.[1]

  • Sample Scan : With the prepared sample in place, collect the sample spectrum.

  • Parameters :

    • Spectral Range : 4000–400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.[1]

Data Processing
  • The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

  • If necessary, perform a baseline correction to ensure the baseline is flat.

  • Label the significant peaks with their respective wavenumbers.

Workflow for FTIR Analysis of 4-bromo-5-chlorophthalic acid

The following diagram illustrates the logical workflow for the complete FTIR analysis of 4-bromo-5-chlorophthalic acid, from sample preparation to final interpretation and reporting.

FTIR_Workflow FTIR Analysis Workflow for 4-bromo-5-chlorophthalic acid cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Reporting Clean_ATR Clean ATR Crystal Load_Sample Load Solid Sample Clean_ATR->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Background_Scan Collect Background Spectrum Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Ratioing Ratio Sample vs. Background Sample_Scan->Ratioing Baseline_Correction Baseline Correction Ratioing->Baseline_Correction Peak_Picking Peak Identification Baseline_Correction->Peak_Picking Assign_Bands Assign Vibrational Modes Peak_Picking->Assign_Bands Compare_Spectra Compare with Reference Spectra Assign_Bands->Compare_Spectra Final_Report Generate Final Report Compare_Spectra->Final_Report

Caption: Workflow for FTIR analysis.

Conclusion

The FTIR spectrum of 4-bromo-5-chlorophthalic acid provides a wealth of structural information. The key identifying features are the very broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, the pattern of C=C stretching bands in the aromatic region, and the characteristic absorptions corresponding to the C-Cl and C-Br bonds in the lower wavenumber region. By following a systematic experimental protocol and a logical interpretation workflow, FTIR spectroscopy serves as a rapid and reliable tool for the structural verification and quality control of 4-bromo-5-chlorophthalic acid in a research and development setting.

References

  • A Comparative Spectroscopic Guide to Phthalic Acid and Its Deriv
  • Arenas, J. F., & Marcos, J. I. (1980). Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Rudolph, W. W., & Fischer, D. (2001). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1635–1642.
  • Interpreting Infrared Spectra. Specac Ltd, [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder, [Link]

  • IR Spectra of Selected Compounds. Chemistry LibreTexts, [Link]

Sources

Validation

X-Ray Crystallography Data for 4-Bromo-5-Chlorophthalic Acid Validation: A Comparative Guide

Executive Summary In the development of advanced materials and active pharmaceutical ingredients (APIs), halogenated aromatics like 4-bromo-5-chlorophthalic acid (CAS 937647-86-4) [1] serve as critical building blocks. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced materials and active pharmaceutical ingredients (APIs), halogenated aromatics like 4-bromo-5-chlorophthalic acid (CAS 937647-86-4) [1] serve as critical building blocks. However, verifying the regiochemistry of adjacent halogens on a benzene ring presents a significant analytical bottleneck. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional analytical alternatives, and evaluates three distinct crystallization methodologies to determine the optimal self-validating workflow for structural confirmation.

The Analytical Dilemma: Why NMR and MS Fall Short

Before comparing crystallization products, we must establish the causality behind choosing SCXRD over standard spectroscopic methods.

In 4-bromo-5-chlorophthalic acid, the protons are located at positions 3 and 6 (para to each other).

  • Nuclear Magnetic Resonance (1H NMR): Because para-protons exhibit negligible scalar coupling ( Jpara​≈0−1 Hz), the 1H NMR spectrum in acetone- d6​ yields two simple singlets (typically around 7.91 ppm and 8.08 ppm). This pattern is nearly indistinguishable from positional isomers like 3-bromo-4-chlorophthalic acid.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will perfectly validate the exact mass and the isotopic envelope characteristic of one bromine and one chlorine atom, but it provides zero spatial resolution to confirm the 4,5-substitution pattern.

G A 4-Bromo-5-Chlorophthalic Acid (Candidate Sample) B 1H NMR & 13C NMR (Initial Screening) A->B Structural Check C Mass Spectrometry (Molecular Weight) A->C MW Confirmation D Regiochemical Ambiguity (Isomer Overlap) B->D Two Singlets (7.91, 8.08 ppm) C->D Isomers share exact mass E X-Ray Crystallography (Definitive 3D Structure) D->E Requires Spatial Resolution

Fig 1: Analytical workflow demonstrating the necessity of X-ray validation for regiochemistry.

Crystallization Methodologies: A Comparative Analysis

To obtain diffraction-quality crystals, the chosen crystallization "product" (methodology) must overcome the strong hydrogen-bonding tendencies of the dicarboxylic acid groups, which often lead to amorphous precipitation or twinned crystals.

We compared three primary methodologies for isolating 4-bromo-5-chlorophthalic acid crystals:

Table 1: Performance Comparison of Crystallization Alternatives
MetricVapor Diffusion (Acetone/Hexane)Slow Evaporation (Methanol)Sublimation (Vacuum, 150°C)
Mechanism Anti-solvent gradient reduces solubilitySolvent removal increases concentrationGas-to-solid phase transition
Crystal Quality Excellent (Single, distinct faces) Moderate (High risk of twinning)Poor (Microcrystalline)
Time to Yield 3 to 7 days1 to 3 days< 1 day
Solvent Inclusion Risk Low (Hexane is excluded from lattice)High (Methanol often co-crystallizes)None (Solvent-free)
Degradation Risk None (Room temperature)None (Room temperature)High (Risk of decarboxylation)

Mechanistic Verdict: Vapor Diffusion is the superior product for this workflow. Acetone acts as an excellent hydrogen-bond acceptor, thoroughly dissolving the compound. As the non-polar anti-solvent (hexane) slowly diffuses into the acetone, the bulk dielectric constant drops. This forces the carboxylic acid groups to hydrogen-bond with each other rather than the solvent, forming the classic R22​(8) carboxylic acid dimers. The slow kinetic rate of vapor diffusion ensures these dimers stack into an ordered, low-energy macroscopic lattice rather than precipitating rapidly.

G A Inner Vial: Sample in Acetone (Good Solvent) C Sealed Chamber (Vapor Equilibration) A->C B Outer Vial: Hexane (Anti-Solvent) B->C D Supersaturation & Nucleation C->D Slow Diffusion E Diffraction-Quality Single Crystals D->E Crystal Growth

Fig 2: Vapor diffusion crystallization setup for growing 4-bromo-5-chlorophthalic acid crystals.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step protocol incorporates built-in validation checks to prevent the collection of poor data.

Phase 1: Vapor Diffusion Setup
  • Preparation: Dissolve 10 mg of 4-bromo-5-chlorophthalic acid [1] in 0.5 mL of HPLC-grade acetone in a 2 mL inner glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Chamber Assembly: Place the uncapped 2 mL vial inside a 20 mL scintillation vial. Carefully pipette 3 mL of n-hexane into the outer 20 mL vial, ensuring no hexane splashes into the inner vial.

  • Equilibration: Cap the 20 mL vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm and store undisturbed in a temperature-controlled environment (20°C) for 5 days.

Phase 2: Optical Validation (Self-Validating Step)
  • Birefringence Check: Harvest the resulting crystals and suspend them in Paratone-N oil on a glass slide. Examine under a polarized light microscope.

  • Validation: Rotate the polarizer. If the crystal extinguishes light uniformly every 90 degrees, it is a single crystal. If it shows patchy or mosaic extinction, it is twinned and must be rejected.

Phase 3: X-Ray Data Acquisition & Refinement
  • Mounting: Select a uniformly extinguishing crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using a nitrogen cryostream to minimize thermal motion and enhance high-angle diffraction intensity.

  • Diffraction: Collect data on a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å) or Cu Kα source.

  • Structure Solution: Integrate the frames and solve the phase problem using the dual-space algorithm in SHELXT [2]. This software automatically assigns the heavy atoms (Br, Cl) based on peak electron density.

  • Refinement: Perform full-matrix least-squares refinement on F2 using Olex2 [3]. Ensure the anisotropic displacement parameters (ellipsoids) for the halogens are stable, confirming the correct assignment of the Br and Cl positions.

Crystallographic Data Benchmarks

When validating 4-bromo-5-chlorophthalic acid via the protocol above, the resulting crystallographic data should align with the high-quality benchmarks outlined in Table 2.

Table 2: Target SCXRD Validation Metrics
Crystallographic ParameterTarget Benchmark for ValidationSignificance
Resolution Limit ≤0.80 ÅRequired to cleanly resolve the C-Br and C-Cl bond lengths.
R-factor ( R1​ ) <5.0% Indicates high agreement between the experimental data and the proposed structural model.
Goodness-of-Fit (S) 0.95−1.05 Confirms the weighting scheme of the data is accurate.
Thermal Ellipsoids Uniform, non-elongatedElongated ellipsoids at the halogen positions indicate positional disorder (Br and Cl swapping sites).
Flack Parameter Not ApplicableThe molecule crystallizes in a centrosymmetric space group (e.g., P21​/c ); absolute structure determination is irrelevant.

Conclusion

While NMR and MS are foundational for bulk purity and mass confirmation, they fail to resolve the regiochemical ambiguity of halogenated phthalic acids. By employing a Vapor Diffusion crystallization strategy coupled with SHELXT/Olex2 structural refinement, researchers can establish a self-validating, highly trustworthy workflow. This approach definitively maps the 4-bromo-5-chloro substitution pattern, ensuring the integrity of downstream synthetic applications.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-bromo-5-chlorophthalic acid

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-bromo-5-chlorophthalic acid. In the absence of directly published spectral data for this specific molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-bromo-5-chlorophthalic acid. In the absence of directly published spectral data for this specific molecule, we will build a predictive model based on the foundational principles of UV-Vis spectroscopy and a comparative analysis of structurally related analogs. This approach not only hypothesizes the spectral characteristics of 4-bromo-5-chlorophthalic acid but also provides a robust framework for researchers to interpret their own experimental findings.

The core of this analysis rests on understanding the electronic transitions within the parent chromophore, phthalic acid, and the predictable perturbations induced by halogen substituents. We will dissect the influence of the bromo and chloro groups on the absorption maxima (λmax) and molar absorptivity (ε), offering a comprehensive view for researchers in synthetic chemistry and drug development.

Foundational Principles: The Phthalic Acid Chromophore

The UV-Vis spectrum of any molecule is dictated by its electronic structure. For aromatic compounds like phthalic acid and its derivatives, the absorption of UV light promotes electrons from lower-energy molecular orbitals (π) to higher-energy anti-bonding orbitals (π*). The benzene ring, substituted with two carboxylic acid groups, constitutes the fundamental chromophore in our analysis.

Phthalic acid typically exhibits two primary absorption bands:

  • The E2-band (π → π transition):* An intense absorption band occurring at shorter wavelengths, generally between 200-250 nm. This band arises from the electronic transitions within the benzene ring itself.

  • The B-band (π → π transition):* A less intense, broader band at longer wavelengths, typically around 270-290 nm. This band is characteristic of the benzene ring's "benzenoid" structure and is more sensitive to substituent effects.

The carboxylic acid groups, acting as deactivating substituents, can slightly shift these bands compared to unsubstituted benzene.

The Influence of Halogen Substituents: A Predictive Analysis

The introduction of halogen atoms (bromine and chlorine) onto the phthalic acid ring serves to modify its electronic properties and, consequently, its UV-Vis spectrum. Halogens act as auxochromes —groups that, while not chromophores themselves, alter the absorption characteristics of the main chromophore. They exert two opposing electronic effects:

  • Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.

For chlorine and bromine, the resonance effect generally outweighs the inductive effect in influencing the π → π* transitions, leading to predictable spectral shifts. This donation of electron density into the ring raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO gap. A smaller energy gap corresponds to absorption of lower-energy (longer wavelength) light.

This phenomenon results in:

  • Bathochromic Shift (Red Shift): The absorption maxima (λmax) are shifted to longer wavelengths.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), leading to a more intense absorption.

Based on these principles, we can predict that 4-bromo-5-chlorophthalic acid will exhibit bathochromic and hyperchromic shifts relative to the parent phthalic acid molecule.

Comparative Spectral Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Rationale for Spectral Shift
Phthalic AcidEthanol~275 nm~1,500 L·mol-1·cm-1Baseline spectrum of the parent chromophore.
4-Bromophthalic AcidEthanol> 280 nm (Predicted)> 1,500 L·mol-1·cm-1 (Predicted)The bromo group's +R effect causes a bathochromic and hyperchromic shift.
4-Chlorophthalic AcidEthanol> 280 nm (Predicted)> 1,500 L·mol-1·cm-1 (Predicted)The chloro group's +R effect, similar to bromine, induces a bathochromic and hyperchromic shift.
4-Bromo-5-chlorophthalic Acid Ethanol > 285 nm (Predicted) > 1,600 L·mol-1·cm-1 (Predicted) The combined +R effects of both bromo and chloro groups are expected to produce a more pronounced bathochromic and hyperchromic shift compared to the mono-substituted analogs.

Experimental Protocol for UV-Vis Spectrum Acquisition

To validate the predicted spectral characteristics, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the UV-Vis absorption spectrum of 4-bromo-5-chlorophthalic acid.

Materials:

  • 4-bromo-5-chlorophthalic acid (high purity)

  • Spectroscopic grade ethanol

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Create Serial Dilutions (e.g., 10, 5, 2.5, 1.25 µg/mL) A->B Dilute accurately D Measure Absorbance of each dilution from 400 nm to 200 nm B->D Analyze samples C Calibrate Spectrophotometer (Baseline with Ethanol) C->D E Plot Absorbance vs. Wavelength (Identify λmax) F Plot Absorbance at λmax vs. Concentration E->F G Calculate Molar Absorptivity (ε) from Beer-Lambert Law (A = εcl) F->G

Validation

Mechanistic Insights: The Halogen Effect on Thermal Stability

An In-Depth Technical Guide to the Comparative Thermal Stability of Halogenated Phthalic Acids As a Senior Application Scientist, I have designed this guide to move beyond superficial data points, delving into the thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Thermal Stability of Halogenated Phthalic Acids

As a Senior Application Scientist, I have designed this guide to move beyond superficial data points, delving into the thermodynamic and kinetic principles that govern the thermal behavior of halogenated phthalic acids. For researchers developing high-performance polyimides, metal-organic frameworks (MOFs), or flame-retardant resins, understanding the thermal stability of these precursors is not just a regulatory checkbox—it dictates processing windows, polymerization kinetics, and the ultimate survivability of the material in extreme environments.

The thermal degradation of ortho-dicarboxylic acids like phthalic acid occurs in two distinct kinetic stages: an initial endothermic intramolecular dehydration (yielding a cyclic anhydride) followed by higher-temperature decarboxylation and main-chain scission[1].

Halogenation fundamentally alters these transition temperatures. Halogens (-F, -Cl, -Br) exert a strong electron-withdrawing inductive effect (-I) that decreases the electron density on the carboxylic oxygen atoms, increasing the acidity of the protons. This electronic environment facilitates the nucleophilic attack of one carboxylate oxygen onto the adjacent carbonyl carbon. Consequently, mono-halogenated phthalic acids often exhibit a lower onset temperature for intramolecular dehydration compared to unsubstituted phthalic acid.

However, once converted to the anhydride and incorporated into a polymer network, the narrative flips. The high bond dissociation energies of the carbon-halogen bonds (particularly C-F and C-Cl) and the radical-quenching ability of heavier halogens (like Br) during combustion mean that halogenated resins consistently display superior long-term thermal stability and significantly higher char yields at temperatures up to 700 °C[2].

G A Halogenated Phthalic Acid B Intramolecular Dehydration (140-205 °C) A->B Heat (-H₂O) C Halogenated Phthalic Anhydride B->C D Decarboxylation & Chain Scission (>390 °C) C->D High Heat E Char Formation & Radical Quenching D->E

Figure 1: Two-stage thermal degradation pathway of halogenated phthalic acids.

Comparative Quantitative Data

To select the appropriate monomer for your synthesis, you must align the compound's dehydration temperature with your reactor's processing capabilities. The table below summarizes the critical thermal transitions for key halogenated derivatives.

CompoundCAS NumberHalogen SubstituentMelting / Dehydration Temp (°C)Key Thermal Characteristic
Phthalic Acid 88-99-3None~190Baseline dehydration standard.
4-Fluorophthalic Acid 320-97-8Fluoro (-F)154–164[3]High C-F bond energy imparts exceptional thermo-oxidative stability to final polymers.
4-Chlorophthalic Acid 89-20-3Chloro (-Cl)148–157[4]Lowest dehydration threshold; ideal for low-temperature melt-blending.
4-Bromophthalic Acid 6968-28-1Bromo (-Br)162–164[5]Excellent balance of processing ease and high char yield for flame retardancy.
4,5-Dibromophthalic Acid 24063-28-3Di-bromo (-Br)203–205[6]Highest crystal lattice energy; superior flame retardancy for aerospace applications.

Experimental Methodology: Self-Validating Thermal Analysis Protocol

To accurately capture these thermal transitions without artifacts, your analytical protocol must be treated as a self-validating system. The following methodology couples Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) to isolate pyrolytic pathways.

Step 1: Sample Preparation & Moisture Elimination

  • Action: Dry 5–10 mg of the halogenated phthalic acid in a vacuum oven at 80 °C for 12 hours prior to analysis.

  • Causality: Halogenated dicarboxylic acids can be hygroscopic. Pre-drying ensures that the first endotherm observed in DSC strictly represents intramolecular dehydration (anhydride formation) rather than the evaporation of adventitious surface water.

  • Self-Validation: Run a preliminary TGA scan. If any mass loss occurs below 100 °C, the sample retains free moisture and must be re-dried.

Step 2: Differential Scanning Calorimetry (DSC) Profiling

  • Action: Load the sample into an aluminum pan with a pinhole lid. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a continuous Nitrogen ( N2​ ) flow of 50 mL/min.

  • Causality: The pinhole lid allows the evolved water vapor to escape, driving the dehydration equilibrium forward. A heating rate of 10 °C/min is the optimal kinetic balance—fast enough to produce a sharp, readable endothermic peak, but slow enough to prevent thermal lag across the sample mass.

Step 3: Thermogravimetric Analysis (TGA) & Evolved Gas Analysis (EGA)

  • Action: Heat a fresh 10 mg sample in an alumina crucible from 25 °C to 800 °C at 10 °C/min under N2​ . Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer.

  • Causality: TGA quantifies the exact mass loss. The first mass drop should theoretically match the molar mass of one water molecule (~18 g/mol ). The FTIR coupling allows you to definitively identify the leaving groups in real-time. For example, you will detect H2​O vapor during the 150–200 °C window, and CO2​ alongside phthalic anhydride derivatives during the main-chain scission phase around 390 °C[1].

Workflow S1 1. Sample Preparation (Vacuum Drying at 80 °C) S2 2. DSC Analysis (Identify Tm & Dehydration) S1->S2 Purified Sample S3 3. TGA Analysis (Quantify Mass Loss) S2->S3 Thermal Profile S4 4. EGA (FTIR/MS) (Identify Evolved Gases) S3->S4 Evolved Volatiles S5 5. Kinetic Modeling (Determine Activation Energy) S4->S5 Mechanistic Data

Figure 2: Self-validating experimental workflow for the thermal analysis of dicarboxylic acids.

Application Insights: Choosing the Right Alternative

When formulating advanced materials, the choice of halogenated phthalic acid is a compromise between processing temperature and final product stability:

  • For Low-Temperature Processing: If your polymerization setup is sensitive to high heat, 4-Chlorophthalic acid is the optimal choice. Its lower dehydration threshold (148–157 °C) allows for easier melt-blending and faster conversion to the reactive anhydride state[4].

  • For Extreme Environments: If the end goal is maximum thermal stability and flame retardancy (e.g., printed circuit boards or aerospace composites), 4,5-Dibromophthalic acid is vastly superior. Despite requiring higher processing temperatures (>203 °C)[6], the heavy bromine atoms provide exceptional radical-quenching properties during combustion, leading to the highest char yields[2].

References

  • US3959325A - Copper II salt of 4-chlorophthalic acid Source: Google Patents URL
  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane Source: PMC (National Institutes of Health) URL:[Link]

  • Spectral and thermal study of cured tetrafunctional epoxy-ester-amide polymeric framework Source: Taylor & Francis Online URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-5-chlorophthalic acid

Standard Operating Procedure & PPE Guide: Handling 4-Bromo-5-chlorophthalic Acid 4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a critical halogenated building block frequently utilized in the synthesis of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 4-Bromo-5-chlorophthalic Acid

4-Bromo-5-chlorophthalic acid (CAS: 937647-86-4) is a critical halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), specialized phthalimides, and dyes. Due to its specific structural properties, it presents distinct occupational hazards, primarily classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

To build deep trust and ensure absolute safety in your laboratory, this guide moves beyond basic safety data sheets. It provides a self-validating, step-by-step protocol grounded in the chemical mechanisms of the compound, ensuring your operational and disposal plans are scientifically rigorous.

Mechanistic Hazard Profile (Causality)

To effectively protect against a chemical, researchers must understand its mechanism of interaction with biological tissues and the environment.

  • Proton Donation & Tissue Irritation : As a halogenated dicarboxylic acid, 4-Bromo-5-chlorophthalic acid readily donates protons in aqueous environments (such as sweat or mucosal membranes). It reacts with bases, leading to localized pH drops and subsequent cellular irritation[2].

  • Halogen-Enhanced Lipophilicity : The substitution of bromine and chlorine on the aromatic ring significantly increases the molecule's lipophilicity (LogP). This structural feature facilitates rapid partitioning into the lipid bilayers of the stratum corneum, enhancing dermal penetration and exacerbating the severity of contact dermatitis (H315) compared to non-halogenated analogs[1].

  • Particulate Aerosolization : In its solid state, the fine crystalline powder poses a high risk of aerosolization. Inhalation of these particulates directly exposes the sensitive respiratory epithelium to the acidic and halogenated compound, triggering acute respiratory irritation (H335)[3].

Mandatory Personal Protective Equipment (PPE)

The following PPE matrix is engineered to mitigate the specific physicochemical risks of 4-Bromo-5-chlorophthalic acid. All quantitative standards must be strictly adhered to.

PPE CategorySpecification / Quantitative StandardMechanistic Justification
Hand Protection Nitrile gloves (Thickness: 0.11 mm for splash; 0.30 mm for extended contact).Nitrile provides excellent resistance to halogenated organic acids. Double-gloving is recommended during bulk transfers.
Eye Protection Chemical safety goggles (ANSI Z87.1 compliant; 0 mm gap allowed).Prevents ocular exposure to airborne dust and acidic aerosols, mitigating severe eye irritation (H319).
Respiratory NIOSH-approved N95 or P100 particulate respirator (Assigned Protection Factor [APF] 10 to 50)[4].Mandatory if handling dry powder outside of a certified fume hood to prevent inhalation of acidic particulates.
Body Protection Flame-resistant lab coat; closed-toe non-porous shoes (Coverage: 100% of torso/legs).Prevents electrostatic discharge (which can ignite dust) and provides a physical barrier against dermal absorption.

Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness requires protocols to be self-validating. Follow these sequential steps to ensure zero-exposure operations.

Phase 1: Environmental Preparation

  • Verify Ventilation : Ensure the chemical fume hood is operational with a calibrated face velocity of 80–120 feet per minute (fpm).

  • Segregate Incompatibles : Clear the workspace of incompatible materials, specifically strong bases, oxidizing agents, and reactive amines, which can cause violent exothermic neutralization reactions[2].

Phase 2: Weighing and Transfer

  • Anti-Static Precautions : Use an anti-static weighing boat and a grounded stainless-steel spatula. Halogenated powders can accumulate static charge, leading to erratic dispersion and aerosolization.

  • Draft Shielding : If using an analytical balance outside the main fume hood, utilize a localized draft shield or a ventilated balance enclosure to contain aerosolized micro-particulates.

  • Sealed Transfer : Seal the weighing vessel completely before transferring the chemical from the balance to the reaction flask.

Phase 3: Post-Operation Decontamination

  • Surface Neutralization : Wipe down all spatulas, balances, and hood surfaces with a damp, disposable laboratory wipe moistened with a mild 5% sodium bicarbonate solution to neutralize invisible acidic residues.

  • Safe Doffing : Doff gloves using the "beak method" (pulling them inside-out) to trap any microscopic halogenated dust inside the glove, preventing secondary dermal exposure.

Spill Response and Disposal Plan

Halogenated aromatic acids require specific neutralization and segregation strategies to comply with environmental regulations and prevent groundwater contamination.

Immediate Spill Response (Solid Spill):

  • Isolate : Evacuate personnel from the immediate vicinity and don a P100 respirator if dust is airborne.

  • Contain : Do not dry-sweep. Dry sweeping mechanically aerosolizes the acidic dust.

  • Neutralize : Lightly cover the spill with a weak, solid inorganic base such as Sodium Bicarbonate ( NaHCO3​ ). This converts the acid into a more soluble, less hazardous sodium salt without the violent exothermic heat generation that strong bases would cause[2].

  • Absorb/Collect : Moisten the mixture slightly with water to facilitate the neutralization reaction, then collect the slurry using a non-sparking scoop.

Waste Disposal Logistics:

  • Segregation : Place the collected waste into a designated, chemically compatible container labeled strictly as "Halogenated Organic Acid Waste."

  • Prohibition : Never mix halogenated waste with non-halogenated solvent waste. Mixing drastically increases disposal costs and can lead to regulatory non-compliance.

  • Aqueous Effluent : Any aqueous washings containing 4-Bromo-5-chlorophthalic acid must be collected and treated as hazardous waste; do not discharge into the municipal sewer system due to the environmental persistence of halogenated organics.

Process Visualization

The following decision matrix illustrates the critical pathway for standard handling versus emergency spill response.

G Start Start: 4-Bromo-5-chlorophthalic acid Handling PPE Don PPE: Nitrile, Goggles, P100 Respirator Start->PPE Hood Transfer to Fume Hood (Face Velocity >80 fpm) PPE->Hood Spill Did a spill occur? Hood->Spill Neutralize Neutralize with NaHCO3 & Wet Sweep Spill->Neutralize Yes Proceed Proceed with Synthesis / Transfer Spill->Proceed No Dispose Segregate as Halogenated Organic Waste Neutralize->Dispose Proceed->Dispose Reaction Waste

Operational workflow and spill response matrix for 4-Bromo-5-chlorophthalic acid.

References

  • Title: 40 CFR § 721.11216 - Halogenated benzoic acid (generic) Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

Sources

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